Technical Documentation Center

H-Tyr-Thr-NH2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Tyr-Thr-NH2
  • CAS: 123952-20-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Biological Activity and Investigative Methodologies for the Dipeptide Tyr-Thr-NH2

Abstract This technical guide provides a comprehensive exploration of the predicted biological activities of the novel dipeptide, Tyrosyl-Threoninamide (Tyr-Thr-NH2). In the absence of direct empirical data, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities of the novel dipeptide, Tyrosyl-Threoninamide (Tyr-Thr-NH2). In the absence of direct empirical data, this document synthesizes established biochemical principles and field-proven insights to construct a predictive framework for its bioactivity. We will delve into the potential neuroactive, antioxidant, and immunomodulatory properties of Tyr-Thr-NH2, drawing inferences from the known functions of its constituent amino acids, L-Tyrosine and L-Threonine, and the critical role of C-terminal amidation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical foundation but also detailed, actionable protocols for the synthesis, characterization, and bioactivity screening of this promising dipeptide.

Introduction: The Scientific Rationale for Investigating Tyr-Thr-NH2

The field of peptide therapeutics is undergoing a renaissance, driven by the high specificity and potency of these biomolecules. Dipeptides, as the smallest peptide units, offer unique advantages, including ease of synthesis, potential for oral bioavailability, and the ability to be tailored for specific biological targets. The dipeptide Tyr-Thr-NH2 is a compelling candidate for investigation due to the unique combination of its constituent parts:

  • L-Tyrosine (Tyr): An aromatic amino acid that is a precursor to critical catecholamine neurotransmitters such as dopamine and norepinephrine.[1][] Its phenolic side chain is also a key site for post-translational modifications like phosphorylation, which is fundamental to cellular signaling.[3][4] Furthermore, tyrosine residues are known to contribute to the antioxidant properties of peptides.[5][6]

  • L-Threonine (Thr): An essential amino acid with a hydroxyl group, making it a target for post-translational modifications like phosphorylation and glycosylation. Threonine is vital for protein synthesis, including structural proteins like collagen and elastin, and plays a significant role in immune function and maintaining gut health.[][8][9]

  • C-Terminal Amidation (-NH2): This common post-translational modification neutralizes the negative charge of the C-terminal carboxylic acid.[10] This alteration is known to significantly increase the metabolic stability of peptides by conferring resistance to proteolytic degradation.[11][12] Moreover, amidation can enhance biological activity by improving receptor binding affinity.[11]

This guide will, therefore, explore the synergistic potential of these components and provide the necessary methodological framework to transition from theoretical prediction to empirical validation.

Predicted Biological Activities of Tyr-Thr-NH2

Neuroactive Potential

The N-terminal tyrosine residue is a hallmark of endogenous opioid peptides, such as enkephalins and endorphins, where it is crucial for their interaction with opioid receptors.[13][14][15] The "opioid motif," Tyr-Gly-Gly-Phe-Met/Leu, highlights the importance of this N-terminal tyrosine.[14] While Tyr-Thr-NH2 does not fully conform to this motif, the presence of N-terminal tyrosine suggests a potential, albeit likely different, interaction with opioid or other CNS receptors.

Furthermore, as a direct precursor to L-DOPA via the enzyme tyrosine hydroxylase, tyrosine is the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.[1][3] The systemic administration of tyrosine has been shown to increase the levels of these neurotransmitters, which can impact mood, stress response, and cognitive function.[1][][16] It is plausible that Tyr-Thr-NH2 could be metabolized to release tyrosine, thereby exerting an indirect neuroactive effect.

Antioxidant Properties

Peptides containing aromatic amino acids, particularly tyrosine and tryptophan, often exhibit significant antioxidant activity.[5][17] The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to scavenge free radicals, thus neutralizing their damaging effects. Studies on various tyrosine-containing dipeptides have demonstrated their ability to act as radical scavengers.[6][18] The position of the tyrosine residue within the dipeptide can influence its antioxidant capacity, with N-terminal tyrosine often showing stronger activity.[5][6] Therefore, Tyr-Thr-NH2 is a prime candidate for possessing antioxidant properties.

Immunomodulatory and Gut Health Applications

Threonine is essential for the proper functioning of the immune system, contributing to the production of antibodies.[] It is also a critical component of mucin, the primary protein in the mucus layer that protects the digestive tract.[8][9] A significant portion of dietary threonine is utilized for the synthesis of proteins in the intestinal mucosa.[8] Given these roles, Tyr-Thr-NH2 could potentially be explored for applications in supporting immune function and promoting gut health.

Potential Antimicrobial Activity

While not a primary prediction, some simple dipeptides have been shown to possess antimicrobial properties.[19][20] The mechanisms can be diverse, including membrane disruption.[19] The potential for Tyr-Thr-NH2 to exhibit such activity would need to be empirically determined but remains a possibility.

Methodologies for the Investigation of Tyr-Thr-NH2

This section provides a detailed framework for the synthesis, characterization, and biological evaluation of Tyr-Thr-NH2.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most efficient method for producing Tyr-Thr-NH2. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[21][22]

  • Resin Selection and Preparation:

    • Utilize a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[23]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[24]

  • First Amino Acid Coupling (Threonine):

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF.[24]

    • Amino Acid Activation: Activate Fmoc-Thr(tBu)-OH using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Coupling: Add the activated threonine to the deprotected resin and allow the reaction to proceed to completion.

    • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Second Amino Acid Coupling (Tyrosine):

    • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly attached threonine.

    • Amino Acid Activation and Coupling: Activate and couple Fmoc-Tyr(tBu)-OH using the same procedure as for threonine.

    • Washing: Wash the resin with DMF.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection.

    • Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[24]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Diagram: SPPS Workflow for Tyr-Thr-NH2

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Thr Couple Fmoc-Thr(tBu)-OH Deprotect1->Couple_Thr Wash1 Wash (DMF) Couple_Thr->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect2->Couple_Tyr Wash2 Wash (DMF) Couple_Tyr->Wash2 Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of Tyr-Thr-NH2.

Structural Characterization

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide.

  • Protocol:

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of Tyr-Thr-NH2.

NMR spectroscopy provides detailed structural information, confirming the amino acid sequence and purity.

  • Protocol:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O).

    • Acquire 1D ¹H NMR and 2D Correlation Spectroscopy (COSY) spectra.[19][25]

    • The COSY spectrum will show correlations between coupled protons, allowing for the unambiguous assignment of all proton signals and confirming the Tyr-Thr connectivity.[25]

In Vitro Biological Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of Tyr-Thr-NH2 to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to an absorbance of ~0.70 at 734 nm.

    • Add different concentrations of Tyr-Thr-NH2 to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).[5][26]

Table 1: Hypothetical Antioxidant Activity Data for Tyr-Thr-NH2

AssayParameterHypothetical Value
DPPHIC₅₀ (µM)150
ABTSTEAC (µmol TE/µmol peptide)1.2
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform a serial dilution of Tyr-Thr-NH2 in a suitable broth medium in a 96-well plate.[27]

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[28][29]

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Following the MIC determination, take aliquots from the wells that showed no visible growth.[30]

    • Plate these aliquots onto agar plates without the peptide.

    • Incubate the plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[31]

Diagram: Antimicrobial Assay Workflow

Antimicrobial_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay Serial_Dilution Serial Dilution of Tyr-Thr-NH2 Inoculation Inoculate with Bacteria Serial_Dilution->Inoculation Incubation_MIC Incubate Inoculation->Incubation_MIC Read_MIC Determine MIC (No Visible Growth) Incubation_MIC->Read_MIC Plating Plate from Clear Wells on Agar Read_MIC->Plating From MIC well and higher concentrations Incubation_MBC Incubate Plates Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% Killing) Incubation_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of Tyr-Thr-NH2.

To investigate potential neuroactivity, a competitive binding assay can be performed using cell membranes expressing specific receptors (e.g., opioid receptors).[32][33]

  • General Protocol:

    • Prepare cell membrane homogenates from cells overexpressing the target receptor.

    • Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]-DAMGO for mu-opioid receptors) in the presence of increasing concentrations of Tyr-Thr-NH2.

    • Separate the bound and free radioligand by rapid filtration.[34]

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

    • A decrease in the binding of the radiolabeled ligand indicates that Tyr-Thr-NH2 is competing for the same binding site.

    • Calculate the IC₅₀ (inhibitory concentration 50%) and the Ki (inhibition constant) for Tyr-Thr-NH2.

In Vivo Studies

Should in vitro studies yield promising results, preclinical in vivo studies in animal models would be the next logical step.

Diagram: General In Vivo Study Workflow

InVivo_Workflow Formulation Peptide Formulation Dosing Administration (e.g., IV, IP, PO) Formulation->Dosing Animal_Model Select Animal Model Animal_Model->Dosing PK_PD Pharmacokinetic & Pharmacodynamic Analysis Dosing->PK_PD Toxicity Toxicology Studies Dosing->Toxicity Efficacy Efficacy Evaluation PK_PD->Efficacy

Caption: A generalized workflow for in vivo evaluation of Tyr-Thr-NH2.

Signaling Pathway Considerations

Given the roles of tyrosine and threonine in cellular signaling, Tyr-Thr-NH2 could potentially modulate key pathways.

  • Tyrosine Kinase Pathways: Tyrosine phosphorylation is a critical event in signal transduction initiated by receptor tyrosine kinases (RTKs).[35][36] If Tyr-Thr-NH2 or its metabolites can influence the phosphorylation state of tyrosine residues on proteins like RTKs or their downstream targets (e.g., in the MAPK or PI3K/AKT pathways), it could have profound effects on cell proliferation, differentiation, and survival.[4][37]

  • Threonine-Related Signaling: Threonine can influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[38]

Diagram: Potential Signaling Interactions of Tyr-Thr-NH2

Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS PI3K PI3K RTK->PI3K GPCR GPCR (e.g., Opioid Receptor) G_Protein G-Protein GPCR->G_Protein Tyr_Thr_NH2 Tyr-Thr-NH2 Tyr_Thr_NH2->RTK ? Tyr_Thr_NH2->GPCR ? Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) Ras->RAF_MEK_ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) RAF_MEK_ERK->Transcription mTOR->Transcription

Caption: Potential points of interaction for Tyr-Thr-NH2 in cellular signaling pathways.

Conclusion and Future Perspectives

The dipeptide Tyr-Thr-NH2 represents an unexplored molecule with significant therapeutic potential, predicted from the well-established biological roles of its constituent amino acids and C-terminal amide. Its potential neuroactive, antioxidant, and immunomodulatory properties warrant a systematic investigation. The methodologies outlined in this guide provide a clear and robust pathway for researchers to synthesize, characterize, and evaluate the biological activities of Tyr-Thr-NH2. Future research should focus on the empirical validation of these predicted activities, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets. The exploration of such novel dipeptides is a promising avenue for the development of the next generation of peptide-based therapeutics.

References

  • de la Fuente-Núñez, C., et al. (2014). Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes. ACS Nano, 8(7), 6714-6722. Available from: [Link]

  • Tyrosine - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Retrieved from [Link]

  • Tyrosine: an amino acid with many applications - BCF Life Sciences. (2024, September 18). Retrieved from [Link]

  • Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. Retrieved from [Link]

  • Axe, J. (2019, August 19). Threonine: The Amino Acid Needed for Collagen Production. Dr. Axe. Retrieved from [Link]

  • Samaranayaka, A. G. P., & Li-Chan, E. C. Y. (2011). Food-derived peptidic antioxidants: A review of their production, assessment, and potential applications. Journal of Functional Foods, 3(4), 229-254.
  • Wang, Y., et al. (2019). Beyond antioxidant actions: Insights into the antioxidant activities of tyr-containing dipeptides in aqueous solution systems and liposomal systems. Food Chemistry, 288, 383-390. Available from: [Link]

  • Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • Threonine in industry – properties, applications, and business potential - FDCM.eu. (2025, September 1). Retrieved from [Link]

  • Rónai, A. Z., et al. (1995). Synthesis and opioid activity of tyrosine sulfate containing dermorphin and deltorphin peptides. Life sciences, 57(1), 127-34. Available from: [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen. (n.d.). Retrieved from [Link]

  • Ren, M., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Metabolites, 11(8), 503. Available from: [Link]

  • Should My Peptide Be Amidated? - LifeTein. (2025, July 30). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Toth, G., et al. (2006). Replacement of the N-terminal Tyrosine Residue in Opioid Peptides with 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic Acid (Dcp) Results in Novel Opioid Antagonists. Journal of Medicinal Chemistry, 49(15), 4566-4569. Available from: [Link]

  • Kumar, P., et al. (2013). Antimicrobial Activity of Simple Dipeptides. International Journal of Peptide Research and Therapeutics, 19(2), 127-135. Available from: [Link]

  • C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis - bioRxiv. (2025, March 26). Retrieved from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Peptide Synthesis | Solid-Phase | SPPS - Vapourtec Ltd. (2024, May 9). Retrieved from [Link]

  • Amidation – Blog pi. (2020, June 20). Retrieved from [Link]

  • Ivanov, S. V., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules, 20(10), 19336-19357. Available from: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Retrieved from [Link]

  • De Jong, L. A. A., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of pharmacological and toxicological methods, 60(3), 269-76. Available from: [Link]

  • Schlessinger, J. (2000). Cell signaling by receptor-tyrosine kinases. Cell, 103(2), 211-25. Available from: [Link]

  • The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not - ATS Journals. (2018, February 8). Retrieved from [Link]

  • Bafico, A., & Aaronson, S. A. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available from: [Link]

  • Luan, S. (2003). Tyrosine phosphorylation in plant cell signaling. Proceedings of the National Academy of Sciences, 100(20), 11211-11213. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future medicinal chemistry, 4(12), 1527-9. Available from: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide | Journal of Chemical Education - ACS Publications. (2023, June 2). Retrieved from [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Biological Functions of Antioxidant Dipeptides - SciSpace. (n.d.). Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Receptor-Ligand Binding Assay - Mtoz Biolabs. (n.d.). Retrieved from [Link]

  • Falciani, C., et al. (2020). Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. International Journal of Molecular Sciences, 21(23), 8993. Available from: [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. (2022, September 5). Retrieved from [Link]

  • Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model | Applied and Environmental Microbiology - ASM Journals. (2013, April 24). Retrieved from [Link]

  • Receptor Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Biased signaling by endogenous opioid peptides - PNAS. (2020, May 11). Retrieved from [Link]

  • Structure–activity relationships of antibacterial peptides - PMC. (2023, January 27). Retrieved from [Link]

  • OPIOID PEPTIDES AND THEIR RECEPTORS: OVERVIEW AND FUNCTION IN PAIN MODULATION - ACNP. (n.d.). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Stability Mechanics of Tyrosyl-Threonine Amide (Tyr-Thr-NH2)

[1] Executive Summary & Molecular Architecture Tyrosyl-Threonine amide (H-Tyr-Thr-NH2) is a synthetic dipeptide derivative distinct from its free acid counterpart (H-Tyr-Thr-OH) due to the C-terminal amidation.[1] This m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Architecture

Tyrosyl-Threonine amide (H-Tyr-Thr-NH2) is a synthetic dipeptide derivative distinct from its free acid counterpart (H-Tyr-Thr-OH) due to the C-terminal amidation.[1] This modification neutralizes the C-terminal negative charge, significantly altering the molecule's isoelectric point (pI), proteolytic stability, and hydrogen-bonding capacity.

In drug development, this scaffold serves two primary roles:

  • Protease Stability Model: The C-terminal amide mimics the peptide bond of a longer protein chain, blocking degradation by carboxypeptidases.[1]

  • Pharmacophore Fragment: It represents a minimal recognition motif for specific Tyrosine/Serine/Threonine kinases and can act as a competitive substrate or inhibitor fragment.[1]

Molecular Structure & Ionization Logic

The molecule comprises a Tyrosine (Tyr) residue linked to a Threonine (Thr) residue, capped with a primary amide.[1][2]

  • N-Terminus (α-Amine): Protonated (

    
    ) at physiological pH.[1]
    
  • Side Chain (Tyr): Phenolic group, neutral at pH 7.4, ionizes at pH > 10.

  • Side Chain (Thr): Secondary alcohol, remains neutral (pKa > 13).[1]

  • C-Terminus (Amide): Neutral (

    
    ).[1] Unlike the carboxylate (
    
    
    
    ) of the free acid, this group does not ionize, shifting the net charge to +1 at neutral pH.[3]

MolecularStructure N_Term N-Terminus (α-Amine) pKa ~7.5 Tyr_Res Tyrosine Residue (Phenolic Side Chain) pKa ~10.1 N_Term->Tyr_Res Covalent Link Peptide_Bond Peptide Bond (Cleavage Site) Tyr_Res->Peptide_Bond Thr_Res Threonine Residue (2° Alcohol) Non-ionizable Tyr_Res->Thr_Res H-Bond Potential (Side Chain) Peptide_Bond->Thr_Res C_Term C-Terminus (Primary Amide) Neutral/Stable Thr_Res->C_Term Amidation

Figure 1: Functional topology of Tyr-Thr-NH2 highlighting ionization sites and stability zones.[1]

Physicochemical Parameters

The following data synthesizes calculated values based on residue contributions and experimental standards for dipeptide amides.

ParameterValue / DescriptionContextual Significance
Molecular Formula

Core composition.[1][4][5][6][7][8][9][10][11]
Molecular Weight 281.31 g/mol Monoisotopic mass.[1]
pKa (N-Terminus) 7.4 – 7.8Lower than free Tyr (~9.[1]1) due to the electron-withdrawing peptide bond.[1]
pKa (Tyr Phenol) ~10.1Ionization leads to fluorescence quenching and solubility shift.[1]
Isoelectric Point (pI) ~8.8 Critical: Unlike the free acid (pI ~5.7), the amide is cationic (+1) at pH 7.[1]4.
LogP (Octanol/Water) ~ -1.8 to -2.1More hydrophobic than Tyr-Thr-OH due to charge removal, but still water-soluble.[1]
Solubility (Aq) High (>10 mg/mL)Soluble in water/PBS; enhanced by the cationic N-terminus.[1]
UV Absorbance

274 nm
Dominated by the Tyrosine phenol chromophore (

).[1]

Synthetic Methodology: Fmoc-SPPS

To ensure high purity and prevent racemization of the Threonine secondary alcohol, Fmoc Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin is the mandatory protocol.

Protocol Justification
  • Resin Selection: Rink Amide MBHA resin is required.[1] It yields a C-terminal primary amide upon cleavage with TFA.[1]

  • Side Chain Protection:

    • Tyr: Protected as tert-butyl ether (tBu ) to prevent alkylation during cleavage.[1]

    • Thr: Protected as tert-butyl ether (tBu ) to prevent acylation of the hydroxyl group.[1]

  • Coupling Reagent: HBTU/DIEA is standard.[1] HATU is unnecessary for this steric profile and increases cost.[1]

Step-by-Step Workflow
  • Resin Swelling: 200 mg Rink Amide resin (0.6 mmol/g loading) in DMF for 30 min.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF.

  • Coupling 1 (Thr):

    • Mix Fmoc-Thr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.[1]

    • Activate for 2 min, then add to resin.[1] Shake for 45 min.

  • Deprotection: 20% Piperidine in DMF.

  • Coupling 2 (Tyr):

    • Mix Fmoc-Tyr(tBu)-OH (4 eq), HBTU, DIEA.

    • Coupling time: 45 min.[1]

  • Final Deprotection: Remove N-terminal Fmoc.

  • Cleavage & Global Deprotection:

    • Reagent K Cocktail: TFA (92.5%), TIS (2.5%),

      
       (2.5%), Phenol (2.5%).
      
    • Note: Phenol/TIS are critical scavengers to protect the Tyr ring from alkylation by tBu cations.[1]

    • Time: 2-3 hours.

  • Precipitation: Cold Diethyl Ether.[1]

SPPS_Protocol Start Rink Amide Resin (Fmoc-Protected) Deprotect1 1. Fmoc Removal (20% Piperidine) Start->Deprotect1 Couple1 2. Couple Fmoc-Thr(tBu)-OH (HBTU/DIEA) Deprotect1->Couple1 Deprotect2 3. Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Couple2 4. Couple Fmoc-Tyr(tBu)-OH (HBTU/DIEA) Deprotect2->Couple2 Final_Deprotect 5. Final Fmoc Removal Couple2->Final_Deprotect Cleavage 6. TFA Cleavage (Release Tyr-Thr-NH2) Final_Deprotect->Cleavage

Figure 2: Solid-Phase synthesis cycle for C-terminal amidated dipeptides.

Stability & Degradation Kinetics

Understanding the degradation pathways is vital for storage and assay design.[1]

A. Diketopiperazine (DKP) Formation

Dipeptide amides are susceptible to cyclization into Diketopiperazines (DKPs), driven by the nucleophilic attack of the N-terminal amine on the C-terminal carbonyl.[1]

  • Risk Level: Moderate.[1]

  • Mechanism: At pH > 8 (basic), the N-terminal amine becomes unprotonated (

    
    ) and nucleophilic.[1] It attacks the amide carbonyl, releasing ammonia (
    
    
    
    ) and forming the cyclic cyclo(Tyr-Thr).[1]
  • Prevention: Store as a lyophilized TFA salt (acidic environment keeps N-terminus protonated and non-nucleophilic).[1]

B. Proteolytic Stability[1]
  • Carboxypeptidases: Highly Stable.[1] The C-terminal amide blocks recognition by enzymes that require a free carboxylate (e.g., Carboxypeptidase A).[1]

  • Aminopeptidases: Susceptible.[1] The free N-terminus allows degradation by aminopeptidases unless acetylated.[1]

Degradation cluster_chemical Chemical Instability (pH > 8) cluster_enzymatic Enzymatic Susceptibility Substrate H-Tyr-Thr-NH2 (Linear) DKP Cyclo(Tyr-Thr) (DKP) + NH3 Substrate->DKP Intramolecular Cyclization Cleavage Tyr + Thr-NH2 (Aminopeptidase) Substrate->Cleavage N-term Hydrolysis Resist Resistant to Carboxypeptidase Substrate->Resist C-term Blocked

Figure 3: Chemical and enzymatic stability pathways.[1]

Analytical Characterization

For validation of the synthesized or purchased compound, the following HPLC-MS parameters are the industry standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 20 minutes. (Tyr-Thr-NH2 is relatively polar and will elute early, typically 10-15% B).[1]

  • Detection: UV at 280 nm (Tyrosine specific) and 214 nm (Peptide bond).[1]

  • Mass Spec: ESI+ Mode. Target ion

    
     m/z.[1]
    

References

  • PubChem. (2025).[1][6] Tyrosyl-Threonine (Compound Summary).[1][5] National Library of Medicine.[1] [Link]

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis.[1][11][12] CRC Press.[1][13] (Definitive guide on Fmoc-SPPS and amide resin selection). [Link]

  • Gairi, M., et al. (1995).[1] Formation of diketopiperazines from dipeptide amides.[1] International Journal of Peptide and Protein Research.[1] (Mechanistic insight into DKP instability). [Link]

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research.[1] (The foundational protocol for Fmoc/tBu strategy). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Preparation of H-Tyr-Thr-NH2 Stock Solutions for Cell Culture

Topic: Preparing H-Tyr-Thr-NH2 stock solutions for cell culture Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Introduction & Compound Profile H-Tyr-Thr-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparing H-Tyr-Thr-NH2 stock solutions for cell culture Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Compound Profile

H-Tyr-Thr-NH2 (Tyrosyl-Threoninamide) is a synthetic dipeptide often utilized in receptor-ligand interaction studies and mechanistic cell signaling assays. While short peptides are generally assumed to be water-soluble, the presence of the phenolic Tyrosine residue combined with the C-terminal amidation introduces specific physicochemical constraints. Tyrosine significantly reduces solubility in neutral aqueous buffers due to its aromatic side chain, often necessitating organic co-solvents or pH adjustments for high-concentration stocks.

This guide provides a rigorous, self-validating protocol for preparing sterile, stable stock solutions, ensuring that the final delivery to cell culture systems is both accurate and non-cytotoxic.

Physicochemical Data
PropertyDetail
Sequence H-Tyr-Thr-NH2 (Tyrosine-Threonine-Amide)
Molecular Weight ~281.3 g/mol (Free base). Note: Consult CoA for Gross Weight including counterions (TFA/HCl).
Solubility Profile Moderate/Low in neutral water. Soluble in DMSO.[1][2][3]
pI (Isoelectric Point) ~5.8 (Theoretical).
Stability Labile to oxidation (Tyr) and hydrolysis. Hygroscopic.
CAS Number 123952-20-5

Critical Pre-Experimental Calculations

The "Net Peptide Content" (NPC) Trap: Synthetic peptides are rarely 100% peptide by weight. They are supplied as salts (TFA, Acetate, or HCl) and contain residual water. Weighing "1 mg" of powder may yield only 0.7 mg of active peptide.

Formula for Correct Weighing:



  • Action: Check the Certificate of Analysis (CoA) for the NPC or "% N" value before weighing. If unavailable, assume ~70-80% peptide content for estimation, but quantitative assays (e.g., Amino Acid Analysis) are required for absolute precision.

Materials & Equipment

  • Reagents:

    • H-Tyr-Thr-NH2 lyophilized powder.

    • Solvent A: Sterile PCR-grade Water (Endotoxin-free).

    • Solvent B: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Hybridoma tested).

    • Buffer: PBS (Phosphate Buffered Saline), pH 7.4 (Mg²⁺/Ca²⁺ free).

  • Equipment:

    • Analytical Balance (Readability 0.01 mg).

    • Low-Protein Binding Microcentrifuge Tubes (e.g., Eppendorf LoBind).

    • Syringe Filters: 0.22 µm PVDF or PES (Polyethersulfone). Avoid Nylon (binds peptides).

    • Vortex mixer and Sonicator bath.

Protocol: Solubility Assessment & Solvent Selection

Rationale: Tyrosine-containing peptides can precipitate in high-salt buffers (like PBS) at high concentrations. This "Step 0" prevents the loss of valuable bulk material.

  • Weigh a small "test aliquot" (e.g., 0.5 mg).

  • Add sterile water to achieve a theoretical 10 mM concentration.

  • Vortex for 30 seconds.

    • If Clear: Proceed to use Water or PBS for the main stock.[2]

    • If Cloudy/Precipitate: Add DMSO dropwise until clear.[2]

Diagram: Solubility Decision Tree

SolubilityLogic Start Start: Solubility Test (0.5 mg Aliquot) AddWater Add Sterile Water (Target: 10 mM) Start->AddWater Check Visual Inspection AddWater->Check Clear Solution is Clear Check->Clear Yes Cloudy Solution is Cloudy/Turbid Check->Cloudy No PBSPath Primary Solvent: PBS or Water (Risk: Aggregation over time) Clear->PBSPath DMSOPath Add DMSO (Cell Culture Grade) Dropwise until clear Cloudy->DMSOPath FinalStock Proceed to Bulk Stock Prep PBSPath->FinalStock DMSOPath->FinalStock

Caption: Decision logic for selecting the optimal solvent vehicle based on visual solubility assessment.

Protocol: Preparation of 10 mM Stock Solution

Target: Prepare 1 mL of 10 mM Stock in 100% DMSO (Recommended for stability).

  • Calculate Mass:

    • Target Concentration: 10 mM (

      
       mol/L).
      
    • Volume: 1 mL (

      
       L).
      
    • MW: ~281.3 g/mol .

    • Required Mass (active) =

      
       mg.
      
    • Correction: If NPC is 80%, weigh

      
       mg.
      
  • Dissolution:

    • Place weighed powder into a sterile 1.5 mL LoBind tube.

    • Add 500 µL of DMSO (half volume).

    • Vortex gently.[4] If necessary, sonicate in a water bath for 15-30 seconds. Avoid heat generation.

    • Once dissolved, add DMSO to a final volume of 1 mL .

  • Sterilization:

    • Although DMSO is bacteriostatic, filtration is required to remove particulate matter and potential fungal spores.

    • Pass the solution through a 0.22 µm PVDF syringe filter into a fresh, sterile tube.

    • Note: Pre-rinse the filter with a small volume of DMSO if yield loss is a concern, though 10 mM is usually concentrated enough to neglect minor adsorption.

Storage & Handling

  • Aliquoting: Divide the stock into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

  • Environment: Protect from light (Tyrosine is photo-sensitive) and moisture (use parafilm).

Protocol: Dilution for Cell Culture (The "1000x" Rule)

To maintain cell viability, the final DMSO concentration should typically be ≤ 0.1% for sensitive primary cells or ≤ 0.5% for robust cell lines.[3]

Example: Treating cells at 10 µM final concentration.

  • Stock: 10 mM H-Tyr-Thr-NH2 (in DMSO).

  • Step 1 (Intermediate Dilution): Dilute Stock 1:100 in sterile PBS.

    • Mix 10 µL Stock + 990 µL PBS.

    • Result: 100 µM Peptide in 1% DMSO.

  • Step 2 (Treatment): Dilute Intermediate 1:10 directly into Cell Culture Media.

    • Add 100 µL Intermediate to 900 µL Media (or 1 mL to 9 mL).

    • Final Result: 10 µM Peptide in 0.1% DMSO.

Diagram: Preparation & Dilution Workflow

StockWorkflow Powder Lyophilized Powder Weigh Weigh & Correct for NPC Powder->Weigh Dissolve Dissolve in DMSO (10 mM) Weigh->Dissolve Filter Filter Sterilize (0.22 µm PVDF) Dissolve->Filter Storage Aliquot & Store (-80°C) Filter->Storage Dilution Serial Dilution (PBS -> Media) Storage->Dilution At time of use Cells Cell Treatment (Final DMSO <0.1%) Dilution->Cells

Caption: End-to-end workflow from lyophilized powder to cell treatment, emphasizing sterility and DMSO management.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation upon dilution in media Hydrophobic crash-out (Tyrosine).Perform intermediate dilution in PBS (Step 7). Do not add high-conc DMSO stock directly to cold media.
Yellowing of Stock Oxidation of Tyrosine or DMSO degradation.Discard stock. Ensure storage was light-protected and airtight.
Cytotoxicity in Vehicle Control DMSO concentration too high.Ensure final DMSO is <0.5%.[3] Include a "DMSO-only" control group in all assays.

References

  • Thermo Fisher Scientific. Amino Acid Physical Properties & Solubility Guidelines. Retrieved from

  • LifeTein. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from

  • MedChemExpress. Peptide Solubility and Storage Guidelines. Retrieved from

  • PubChem. Compound Summary: Tyr-Thr-NH2 / Tyrosyl-Threoninamide. Retrieved from

  • Bachem. Handling and Storage of Synthetic Peptides. Retrieved from

Sources

Application

Fmoc-based synthesis of Tyrosyl-Threonine amide

Application Note: AN-2026-YT Precision Synthesis of Tyrosyl-Threonine Amide (H-Tyr-Thr-NH₂) Abstract & Introduction The synthesis of short peptide amides, particularly dipeptides like Tyrosyl-Threonine amide (H-Tyr-Thr-N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-YT Precision Synthesis of Tyrosyl-Threonine Amide (H-Tyr-Thr-NH₂)

Abstract & Introduction

The synthesis of short peptide amides, particularly dipeptides like Tyrosyl-Threonine amide (H-Tyr-Thr-NH₂) , presents unique challenges often overlooked in longer sequence protocols. While solid-phase peptide synthesis (SPPS) is robust, dipeptides are uniquely susceptible to diketopiperazine (DKP) formation , where the N-terminal amine attacks the C-terminal carbonyl, cleaving the peptide from the resin prematurely. Furthermore, the Tyrosine residue requires careful handling during cleavage to prevent electrophilic aromatic substitution (alkylation) by carbocations released from protecting groups.[1]

This guide details an optimized Fmoc-based protocol using Rink Amide MBHA resin . We prioritize the mitigation of alkylation side-reactions via a specific scavenger cocktail and ensure amide integrity through high-efficiency coupling cycles.

Materials & Reagents

Solid Support
  • Resin: Rink Amide MBHA (4-methylbenzhydrylamine) resin.[2]

    • Rationale: The MBHA linker is more acid-stable than standard Rink, preventing premature cleavage, yet yields the required C-terminal amide upon TFA treatment [1].

    • Loading: 0.5 – 0.7 mmol/g (Lower loading is preferred to reduce inter-chain aggregation, though less critical for dipeptides).

Amino Acids[2][3][4][5][6][7][8][9][10][11][12][13]
  • Fmoc-Thr(tBu)-OH: Threonine side-chain protected with tert-butyl ether.

  • Fmoc-Tyr(tBu)-OH: Tyrosine side-chain protected with tert-butyl ether.

    • Rationale: The tBu group is acid-labile and orthogonal to Fmoc.[3] It protects the phenolic hydroxyl of Tyr and the secondary alcohol of Thr from acylation during coupling [2].

Reagents
  • Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine).[4]

  • Deprotection: 20% Piperidine in DMF (v/v).[5][6][7][3][4][8]

  • Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), HPLC-grade Water.[3]

  • Solvents: DMF (Synthesis grade, amine-free), DCM (Dichloromethane), Diethyl Ether (Cold).

Experimental Workflow (Logic & Causality)

The synthesis follows a linear C-to-N direction. The critical deviation from standard protocols is the strict control of the final deprotection and cleavage steps to preserve the Tyrosine ring integrity.

Visualization: Synthesis Logic Flow

SPPS_Workflow Start Start: Rink Amide Resin (Fmoc-Protected) Swell 1. Resin Swelling (DCM/DMF, 30 min) Start->Swell Deprotect_Resin 2. Linker Deprotection (20% Piperidine) Swell->Deprotect_Resin Couple_Thr 3. Couple Fmoc-Thr(tBu)-OH (HBTU/DIEA, 4 eq) Deprotect_Resin->Couple_Thr Free Amine Exposed Deprotect_Thr 4. Fmoc Removal (Thr) (20% Piperidine) Couple_Thr->Deprotect_Thr Kaiser Test: Negative Couple_Tyr 5. Couple Fmoc-Tyr(tBu)-OH (HBTU/DIEA, 4 eq) Deprotect_Thr->Couple_Tyr Deprotect_Tyr 6. Final Fmoc Removal (Tyr) (20% Piperidine) Couple_Tyr->Deprotect_Tyr Kaiser Test: Negative Wash_Dry 7. Wash & Dry Resin (DCM/MeOH) Deprotect_Tyr->Wash_Dry Cleavage 8. Acid Cleavage & Scavenging (TFA/TIS/H2O) Wash_Dry->Cleavage Critical: Scavenger Addition Finish H-Tyr-Thr-NH2 (Crude Peptide) Cleavage->Finish

Figure 1: Step-wise workflow for Fmoc-based synthesis of Tyr-Thr-NH2 on Rink Amide resin.

Detailed Protocol

Phase A: Resin Preparation & First Coupling[11][14]
  • Swelling: Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Add DCM (5 mL) and swell for 15 mins. Drain and repeat with DMF for 15 mins.

    • Why: Polystyrene resins shrink in MeOH/storage; swelling exposes internal reactive sites.

  • Linker Activation: Treat resin with 20% Piperidine/DMF (2 x 10 mins). Wash with DMF (5 x 1 min).

    • Validation: Perform a Kaiser Test (Ninhydrin).[4] The resin beads should turn deep blue (positive for free amines).

  • Coupling Fmoc-Thr(tBu)-OH:

    • Dissolve Fmoc-Thr(tBu)-OH (4 eq) and HBTU (3.9 eq) in minimal DMF.

    • Add DIEA (8 eq) to activate.[8] The solution may turn yellow.

    • Add to resin immediately.[9] Shake at Room Temp (RT) for 45–60 mins.

    • Validation: Drain and wash (DMF 3x).[5][7][8] Perform Kaiser Test. Beads should remain colorless (negative), indicating successful capping of the linker amines.

Phase B: Elongation (The Dipeptide)
  • Deprotection (Thr): Treat with 20% Piperidine/DMF (2 x 5 mins). Wash thoroughly with DMF.[9][10]

    • Note: Do not extend this time unnecessarily to avoid potential DKP formation, although Rink Amide is relatively resistant [3].

  • Coupling Fmoc-Tyr(tBu)-OH:

    • Prepare Fmoc-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Add to resin.[1][9][11][6][7][12][8][10] Shake at RT for 60 mins.[7]

    • Causality: Tyrosine is bulky; steric hindrance can slow coupling. 60 mins ensures completion.

  • Final Deprotection: Remove the N-terminal Fmoc from the Tyrosine residue using 20% Piperidine/DMF.[10]

  • Final Wash: Wash with DMF (5x), then DCM (5x), then MeOH (2x). Dry resin under nitrogen flow or vacuum.[3]

Phase C: Cleavage & Scavenging (Critical Step)

This step removes the peptide from the resin and removes the tBu side-chain protection.

  • Risk: Cleavage of tBu generates tert-butyl carbocations (

    
    ). These are electrophiles that will attack the electron-rich aromatic ring of Tyrosine (ortho-position) if not intercepted [4].
    
  • The Cocktail: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5) .

    • TFA: Cleavage agent.[6][7][13][14]

    • TIS (Triisopropylsilane):[3] Primary scavenger for carbocations.

    • Water:[1] Co-scavenger and hydrolysis aid.

Protocol:

  • Add 5 mL of cold Cleavage Cocktail to the dry resin.

  • Shake at RT for 2 hours .

  • Filter resin and collect the filtrate.[9][6]

  • Precipitation: Add filtrate dropwise into ice-cold Diethyl Ether (40 mL). The peptide will precipitate as a white solid.

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh cold ether.

  • Lyophilize the pellet from water/acetonitrile.

Data Presentation & Analysis

Stoichiometry Table (0.1 mmol Scale)
ComponentEquivalentsAmount (approx.)Role
Resin 1.0~150 mg (at 0.6 mmol/g)Solid Support
Fmoc-AA-OH 4.0~160 mg (Thr) / ~184 mg (Tyr)Building Block
HBTU 3.9~148 mgActivator
DIEA 8.0~140 µLBase
Piperidine Excess20% in DMFFmoc Removal
Quality Control (QC) Expectations
ParameterMethodExpected Result
Identity ESI-MS[M+H]⁺ = 282.15 Da (Calc. Monoisotopic Mass: 281.14)
Purity RP-HPLCSingle peak >95% (C18 Column, Gradient ACN/H2O + 0.1% TFA)
Appearance VisualWhite fluffy powder (lyophilized)

Troubleshooting & Optimization

  • Issue: Tyrosine Alkylation (+56 Da mass shift).

    • Cause: Insufficient scavenging of tBu cations.

    • Solution: Increase TIS to 5% or add Phenol (5%) to the cleavage cocktail. Phenol acts as a "sponge" for alkyl cations, protecting the Tyrosine ring [5].

  • Issue: Low Yield (DKP Formation).

    • Cause: The free amine of Thr attacks the amide bond anchoring it to the resin during the second deprotection.

    • Solution: Shorten the deprotection time of Fmoc-Thr to 2 x 3 mins and wash immediately. Ensure the subsequent coupling of Tyr is performed immediately after washing.

References

Sources

Method

Application Note: Optimized Cleavage and Isolation of H-Tyr-Thr-NH₂ from Rink Amide Resin

Executive Summary This technical guide details the protocol for the cleavage and isolation of the dipeptide H-Tyr-Thr-NH₂ (Tyrosyl-Threonine Amide) from Rink Amide (RAM) resin . While standard Solid Phase Peptide Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the cleavage and isolation of the dipeptide H-Tyr-Thr-NH₂ (Tyrosyl-Threonine Amide) from Rink Amide (RAM) resin . While standard Solid Phase Peptide Synthesis (SPPS) protocols exist, dipeptides present unique challenges regarding isolation yields and solubility . Short peptides often exhibit high solubility in diethyl ether (preventing standard precipitation) or excessive volatility during vacuum steps. Furthermore, the presence of Tyrosine (Tyr) requires specific scavenger considerations to prevent irreversible ortho-alkylation by tert-butyl carbocations.

This guide provides a self-validating workflow designed to maximize yield and purity, specifically addressing the physicochemical properties of the Tyr-Thr dipeptide.

Mechanistic Principles & Chemical Logic

The Rink Amide Linker

The Rink Amide linker (4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-norleucyl-MBHA) allows for the synthesis of peptide amides.[1] Upon treatment with high concentrations of Trifluoroacetic Acid (TFA), the bond between the peptide C-terminus and the benzhydryl carbon of the linker is cleaved.

  • Result: Release of the peptide amide (

    
    ) and a resin-bound benzhydryl carbocation.
    
  • Risk: The benzhydryl carbocation is highly electrophilic. Without adequate scavenging, it can re-attach to electron-rich residues (like Tyr) or the peptide C-terminus.

Side-Chain Deprotection (Simultaneous)

For H-Tyr-Thr-NH₂, the side chains are typically protected as:

  • Tyr(tBu): Tyrosine tert-butyl ether.

  • Thr(tBu): Threonine tert-butyl ether.

The Alkylation Threat: Acidolysis removes the t-butyl (tBu) groups, generating reactive tert-butyl carbocations .

  • Tyrosine Sensitivity: The phenolic ring of Tyrosine is electron-rich. If tert-butyl cations are not quenched immediately, they perform an Electrophilic Aromatic Substitution (EAS) at the ortho position of the Tyr ring, creating a chemically distinct byproduct (+56 Da) that is difficult to separate by HPLC.

Scavenger Selection

To neutralize both the Rink linker cation and the tBu cations, a "Cocktail" approach is required.

  • Triisopropylsilane (TIS): The "Gold Standard" scavenger for trityl and Rink cations. It acts as a hydride donor, permanently quenching carbocations.

  • Water (

    
    ):  A highly effective scavenger for t-butyl cations, converting them into tert-butanol.
    

Experimental Workflow Visualization

The following diagram outlines the critical path for cleavage, highlighting the decision points for dipeptide isolation.

CleavageWorkflow Start Resin-Bound H-Tyr(tBu)-Thr(tBu)-Rink Wash 1. DCM Wash (Remove DMF/Shrink Resin) Start->Wash Cocktail 2. Add Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) Wash->Cocktail Incubate 3. Incubation (2-3 Hours, RT, Orbital Shaking) Cocktail->Incubate Filter 4. Filtration (Separate Resin from Filtrate) Incubate->Filter Concentrate 5. N2 Blowdown / Rotovap (Reduce to Oil - CRITICAL) Filter->Concentrate PrecipDecision Decision: Precipitation Strategy Concentrate->PrecipDecision EtherPath Option A: Cold Ether Precipitation (Risk: Dipeptide solubility) PrecipDecision->EtherPath Standard DirectPath Option B: Direct Aqueous Dissolution (For high solubility peptides) PrecipDecision->DirectPath If Oil persists Centrifuge Centrifugation (4°C, 3000xg) EtherPath->Centrifuge Lyophilize Lyophilization (Yield: White Powder) DirectPath->Lyophilize Centrifuge->Lyophilize

Caption: Figure 1. Optimized workflow for dipeptide cleavage. Note the critical concentration step to minimize peptide loss in ether.

Detailed Protocol

Reagent Preparation

Prepare the cleavage cocktail fresh. Do not store.

ComponentVolume Ratio (%)Function
Trifluoroacetic Acid (TFA) 95.0%Cleaves linker & removes tBu protection.[2][3]
Triisopropylsilane (TIS) 2.5%Scavenges Rink carbocations & trityl species.
Ultrapure Water (

)
2.5%Scavenges t-butyl cations; prevents ether formation.

Note: For 1g of resin, prepare ~10-15 mL of cocktail.

Step-by-Step Cleavage Procedure
  • Resin Preparation (DCM Wash):

    • Place the peptidyl-resin in a fritted reaction vessel (polypropylene or glass).

    • Wash 3x with Dichloromethane (DCM).[1][3]

    • Rationale: DCM removes residual DMF (which can cause TFA salts/adducts) and swells the polystyrene beads, preparing them for acid penetration.

    • Remove excess DCM via vacuum/nitrogen pressure.

  • Cocktail Addition:

    • Add the pre-mixed Cleavage Cocktail to the resin.[2]

    • Ratio: Use at least 10 mL cocktail per 1 gram of resin.[3]

  • Reaction (Incubation):

    • Seal the vessel and shake gently (orbital shaker) at Room Temperature (20-25°C).

    • Time: 2.0 to 3.0 hours.[1][4]

    • Note: H-Tyr-Thr-NH₂ is relatively unhindered. 2 hours is usually sufficient. Exceeding 4 hours increases the risk of side reactions without improving yield.

  • Filtration:

    • Filter the reaction mixture into a clean round-bottom flask or 50 mL Falcon tube (polypropylene).

    • Wash the resin beads with 1-2 mL of fresh TFA to recover residual peptide. Combine with the filtrate.[1][3][5][6][7]

Isolation of the Dipeptide (Critical Step)

Warning: Dipeptides are often soluble in diethyl ether or form "oils" rather than solids. Do not simply pour ether into the TFA solution.

  • Concentration (Mandatory):

    • Use a gentle stream of Nitrogen (

      
      ) or a rotary evaporator (water bath < 30°C) to reduce the TFA volume.
      
    • Target: Evaporate until a viscous oil remains (approx. 5-10% of original volume).

    • Why: Excess TFA solubilizes the peptide in ether. Removing TFA forces the peptide to crash out.

  • Precipitation:

    • Add ice-cold Diethyl Ether (

      
      ) or MTBE (Methyl tert-butyl ether) to the oil (ratio 10:1 ether:peptide solution).
      
    • Vortex vigorously.

    • Observation:

      • Scenario A (Precipitate): A white solid forms. Proceed to centrifugation.

      • Scenario B (Oil/Gum): The peptide coats the walls as a gum. Do not discard the supernatant yet.

  • Recovery:

    • Centrifuge: 3000 x g for 5 minutes at 4°C. Decant the ether supernatant carefully.

    • Wash: Resuspend pellet/oil in fresh cold ether, vortex, and centrifuge again (Repeat 2x). This removes the scavengers (TIS/TFA adducts).[8]

    • Final Drying: Allow the pellet to air dry in a fume hood for 10-15 minutes to remove residual ether.

  • Lyophilization (Freeze Drying):

    • Dissolve the crude solid/oil in 10-20% Acetic Acid or Water/Acetonitrile (1:1).

    • Freeze and lyophilize. This yields the stable peptide powder (acetate or trifluoroacetate salt).

Troubleshooting & Quality Control

Common Issues with H-Tyr-Thr-NH₂
ObservationProbable CauseCorrective Action
Mass Spectrum shows +56 Da peak t-Butyl Alkylation: Scavenging was insufficient; tBu cation attacked Tyr ring.Use fresh TIS. Ensure water content is 2.5%.[1][6] Keep reaction temp < 25°C.
Low Yield (No precipitate) Solubility: Dipeptide is soluble in ether/TFA mix.Do not filter. Evaporate TFA completely to dryness. Dissolve residue in water, wash with ether (liquid-liquid extraction), then lyophilize the aqueous layer.
Mass Spectrum shows +106 Da peak TIS Adduct: Incomplete removal of scavenger.Perform additional ether washes of the pellet. Ensure peptide is fully dissolved before HPLC.
Chemical Mechanism of Scavenging

The interaction between the scavengers and the protecting groups is visualized below.

ScavengingMechanism TFA TFA (Acid) Resin Rink-Peptide-Tyr(tBu) TFA->Resin Protonation Carbocations Reactive Species: 1. Rink+ (Linker) 2. tBu+ (Side Chain) Resin->Carbocations Elimination Peptide H-Tyr-Thr-NH2 (Desired) Resin->Peptide Cleavage TIS TIS (Silane) Carbocations->TIS Attacked by Water Water (H2O) Carbocations->Water Attacked by Byproducts Inert Byproducts: 1. TIS-Rink 2. t-Butanol TIS->Byproducts Water->Byproducts

Caption: Figure 2.[1][9][10] Mechanism of acidolysis and scavenger interception preventing peptide alkylation.[11]

References

  • Merck Millipore (Novabiochem). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. "Cleavage and Deprotection Protocols."[1][3][6][12][13]

  • Thermo Fisher Scientific.

  • Lundt, B. F., et al. (1978).[14] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[14] (Seminal work on scavengers).[2][3][4][8][12][14][10]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[3] International Journal of Peptide and Protein Research, 36(3), 255-266. (Basis for Reagent K and modern cocktails).[1]

Sources

Application

Application Notes and Protocols for Utilizing H-Tyr-Thr-NH2 as a Protease Substrate Model

Introduction: The Rationale for a Simplified Dipeptide Substrate In the intricate landscape of protease biology and drug discovery, the development of robust and well-characterized assays is paramount. Proteases, enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Simplified Dipeptide Substrate

In the intricate landscape of protease biology and drug discovery, the development of robust and well-characterized assays is paramount. Proteases, enzymes that catalyze the cleavage of peptide bonds, are central to a myriad of physiological processes and are significant targets for therapeutic intervention. The study of their activity and inhibition requires model substrates that are both specific and amenable to reliable quantification.

This application note details the use of the dipeptide amide, H-L-Tyrosyl-L-Threonine amide (H-Tyr-Thr-NH2), as a model substrate for chymotrypsin-like serine proteases. The rationale for employing a simple dipeptide lies in its ability to provide a focused and unambiguous system for interrogating the primary specificity of the protease active site. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues, with a strong preference for aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] H-Tyr-Thr-NH2 presents a canonical tyrosine residue at the P1 position, making it an excellent candidate for chymotrypsin-mediated hydrolysis. The simplicity of this dipeptide minimizes complex secondary interactions that can occur with larger peptide or protein substrates, thus allowing for a more direct assessment of the catalytic efficiency at the primary cleavage site.

This guide will provide a comprehensive overview of the principles of using H-Tyr-Thr-NH2, detailed protocols for both spectrophotometric and High-Performance Liquid Chromatography (HPLC)-based assays, and a step-by-step workflow for determining key kinetic parameters.

Core Principles: The Enzymatic Action of Chymotrypsin on H-Tyr-Thr-NH2

Chymotrypsin, a member of the serine protease family, employs a well-understood catalytic mechanism involving a catalytic triad of serine, histidine, and aspartate residues in its active site.[1] The hydrolysis of the peptide bond in H-Tyr-Thr-NH2 proceeds through a two-step process: acylation and deacylation.

  • Acylation: The serine residue (Ser-195) in the active site of chymotrypsin acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between tyrosine and threonine. This forms a transient tetrahedral intermediate, which is stabilized by the "oxyanion hole" within the active site. The peptide bond is then cleaved, releasing the C-terminal fragment (Threoninamide) and forming an acyl-enzyme intermediate where the tyrosine residue is covalently attached to the serine of the enzyme.

  • Deacylation: A water molecule then enters the active site and, activated by the histidine residue, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which subsequently collapses, releasing the N-terminal fragment (Tyrosine) and regenerating the active enzyme.

The primary products of the enzymatic cleavage of H-Tyr-Thr-NH2 are thus L-Tyrosine and L-Threoninamide.

cluster_0 Enzymatic Cleavage of H-Tyr-Thr-NH2 Substrate H-Tyr-Thr-NH2 ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Chymotrypsin Enzyme->ES_Complex ES_Complex->Enzyme Release Products L-Tyrosine + L-Threoninamide ES_Complex->Products Catalysis

Caption: Enzymatic cleavage of H-Tyr-Thr-NH2 by chymotrypsin.

Materials and Reagents

Reagent/MaterialSupplier and Catalog Number (Example)Storage
H-L-Tyrosyl-L-Threonine amide (H-Tyr-Thr-NH2)Custom Peptide Synthesis Service-20°C, desiccated
α-Chymotrypsin (from bovine pancreas)Sigma-Aldrich (C4129)-20°C
L-TyrosineSigma-Aldrich (T3754)Room Temperature
L-ThreoninamideCustom Synthesis-20°C
Tris(hydroxymethyl)aminomethane (Tris)Sigma-Aldrich (T1503)Room Temperature
Calcium Chloride (CaCl2)Sigma-Aldrich (C1016)Room Temperature
Hydrochloric Acid (HCl)Fisher Scientific (A144)Room Temperature
Acetonitrile (HPLC Grade)Fisher Scientific (A998)Room Temperature
Trifluoroacetic Acid (TFA)Sigma-Aldrich (T6508)Room Temperature
Ultrapure Water (18.2 MΩ·cm)In-house water purification systemRoom Temperature

Experimental Protocols

Two primary methods are presented for monitoring the hydrolysis of H-Tyr-Thr-NH2: a direct, quantitative HPLC-based assay and a continuous spectrophotometric assay. The HPLC method is recommended for its high specificity and accuracy in determining kinetic parameters.

Protocol 1: HPLC-Based Kinetic Assay (Recommended)

This protocol allows for the direct measurement of the decrease in the substrate (H-Tyr-Thr-NH2) and the concurrent increase in one of the products (L-Tyrosine).

1. Preparation of Solutions:

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8 at 25°C.[3]

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to the desired final concentration (e.g., 10-30 µg/mL) in 1 mM HCl.[3]

  • Substrate Stock Solution: Prepare a 10 mM stock solution of H-Tyr-Thr-NH2 in ultrapure water.

  • Standard Solutions: Prepare a series of standard solutions for H-Tyr-Thr-NH2 and L-Tyrosine in the assay buffer at concentrations ranging from 0.01 mM to 1 mM to generate a standard curve for quantification.

2. HPLC Method Development:

A reversed-phase HPLC method should be developed to separate H-Tyr-Thr-NH2, L-Tyrosine, and L-Threoninamide.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in ultrapure water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm and 280 nm (for tyrosine-containing species)
Injection Volume 20 µL

3. Kinetic Assay Procedure:

  • Prepare a series of substrate dilutions in assay buffer from the stock solution. The final concentrations should bracket the expected Km value.

  • For each substrate concentration, pipette the required volume into a microcentrifuge tube.

  • Equilibrate the substrate solutions at 25°C for 5 minutes.

  • Initiate the reaction by adding the diluted chymotrypsin solution. The final enzyme concentration should be chosen to ensure linear product formation over the desired time course.

  • At defined time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of 1% TFA.

  • Centrifuge the quenched samples at high speed for 5 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Quantify the peak areas corresponding to the substrate (H-Tyr-Thr-NH2) and the product (L-Tyrosine) by comparing them to the standard curves.

cluster_1 HPLC-Based Assay Workflow Prep_Solutions Prepare Solutions (Buffer, Enzyme, Substrate) Reaction_Setup Set up Reactions (Varying [Substrate]) Prep_Solutions->Reaction_Setup Incubate Incubate at 25°C Reaction_Setup->Incubate Initiate_Reaction Add Chymotrypsin Incubate->Initiate_Reaction Time_Course Take Aliquots at Time Points Initiate_Reaction->Time_Course Quench Quench with TFA Time_Course->Quench Analyze Analyze by HPLC Quench->Analyze Data_Analysis Quantify and Plot Data Analyze->Data_Analysis

Caption: Workflow for the HPLC-based kinetic assay.

Protocol 2: Continuous Spectrophotometric Assay

This protocol is adapted from a standard chymotrypsin assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE) and monitors the change in absorbance due to the hydrolysis of the peptide bond.[3] It is important to note that the molar extinction coefficient for the cleavage of H-Tyr-Thr-NH2 at 256 nm may be different from that of BTEE and should be determined experimentally.

1. Preparation of Solutions:

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8 at 25°C.[3]

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Dilute to 10-30 µg/mL in 1 mM HCl for the assay.[3]

  • Substrate Stock Solution: Prepare a 10 mM stock solution of H-Tyr-Thr-NH2 in the assay buffer.

2. Assay Procedure:

  • Set a UV-Vis spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.

  • In a quartz cuvette, combine 1.5 mL of assay buffer and 1.4 mL of the substrate solution at the desired final concentration.

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Incubate for 4-5 minutes to allow for temperature equilibration and record any blank rate.

  • Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution and immediately start recording the absorbance at 256 nm for 5-10 minutes.

  • Calculate the initial reaction velocity (ΔA256/min) from the linear portion of the curve.

Data Analysis: Determining Kinetic Parameters

The goal of the kinetic analysis is to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). From Vmax, the turnover number (kcat) can be calculated.

1. Calculate Initial Velocities (v₀):

For each substrate concentration [S], plot the product concentration (or change in absorbance) versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

2. Michaelis-Menten Plot:

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

3. Determine Km and Vmax:

The data from the Michaelis-Menten plot should be fitted to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):

v₀ = (Vmax * [S]) / (Km + [S])

This will provide the most accurate values for Km and Vmax.

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ vs. 1/[S]) can be used for a linear representation of the data:

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

  • The y-intercept is 1/Vmax.

  • The x-intercept is -1/Km.

  • The slope is Km/Vmax.

4. Calculate kcat and Catalytic Efficiency (kcat/Km):

  • kcat (turnover number): kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay. kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[4]

  • Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall efficiency and substrate specificity.[5][6]

cluster_2 Kinetic Data Analysis Workflow Measure_Rates Measure Initial Rates (v₀) at different [S] Plot_Data Plot v₀ vs. [S] (Michaelis-Menten Plot) Measure_Rates->Plot_Data Fit_Equation Fit to Michaelis-Menten Equation (Non-linear Regression) Plot_Data->Fit_Equation Determine_Params Determine Km and Vmax Fit_Equation->Determine_Params Calculate_kcat Calculate kcat = Vmax / [E]t Determine_Params->Calculate_kcat Calculate_Efficiency Calculate Catalytic Efficiency (kcat/Km) Determine_Params->Calculate_Efficiency

Caption: Workflow for the analysis of kinetic data.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a standard curve in the HPLC method ensures accurate quantification. The determination of kinetic parameters from a range of substrate concentrations allows for the internal consistency of the data to be assessed by the goodness of fit to the Michaelis-Menten model. For any new protease-substrate pair, it is crucial to establish the linearity of the reaction with respect to both time and enzyme concentration.

Conclusion

H-Tyr-Thr-NH2 serves as a valuable tool for the fundamental characterization of chymotrypsin-like protease activity. Its simple structure allows for a clear interpretation of kinetic data, free from the complexities of secondary substrate-enzyme interactions. The HPLC-based assay, in particular, offers a robust and precise method for determining the kinetic parameters that define the enzyme's efficiency and specificity. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to reliably employ H-Tyr-Thr-NH2 in their studies of protease function and inhibition.

References

  • Bizzozero, S. A., Baumann, W. K., & Dutler, H. (1982). Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between the peptide structure C-terminal to the cleaved bond and reactivity. European Journal of Biochemistry, 122(2), 251–258. [Link]

  • Blackburn, C., et al. (2010). Optimization of a series of dipeptides with a P3 threonine residue as non-covalent inhibitors of the chymotrypsin-like activity of the human 20S proteasome. Bioorganic & Medicinal Chemistry Letters, 20(22), 6581–6586. [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • CoaChrom Diagnostica. Chymotrypsin Measurement Principle Reagents Sample Method. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]

  • Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629–6634. [Link]

  • Al-Rimawi, F., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(35), 31106–31114. [Link]

  • Saneto, R. P. (1982). Selective Cleavage of Peptide Bonds by a Serine Protease from Rat Skeletal Muscle. The Journal of Biochemistry, 91(3), 837-843. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Jackson, S. E., & Fersht, A. R. (1994). Contribution of residues in the reactive site loop of chymotrypsin inhibitor 2 to protein stability and activity. Biochemistry, 33(46), 13880–13887. [Link]

  • Könnecke, A., & Schellenberger, V. (1985). Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin. Biochemical Journal, 226(2), 405–416. [Link]

  • Gräwe, A., et al. (2006). A Remodelled Protease That Cleaves Phosphotyrosine Substrates. Angewandte Chemie International Edition, 45(40), 6632-6636. [Link]

  • Science.gov. chymotrypsin inhibitor wci: Topics by Science.gov. [Link]

  • Steinmetz, T., & Laremore, T. N. (2012). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed Hydrolysis of Suc-Ala-Phe-AlaNH2 Determined by Competition with Suc-Ala-Phe-pNA. ResearchGate. [Link]

  • Wikipedia. Chymotrypsin. [Link]

  • ResearchGate. Cleavage of 2xTrx substrates by chymotrypsin, pancreatic elastase, and... [Link]

  • PubMed. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • Baustert, J. H., et al. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry, 171(2), 393–397. [Link]

  • Groutas, W. C., et al. (1995). Mechanism of inactivation of chymotrypsin by 5-butyl-3H-1,3-oxazine-2,6-dione. Bioorganic & Medicinal Chemistry Letters, 5(12), 1287-1292. [Link]

  • J-Stage. Selective Cleavage of Petide Bonds by a Serine Protease from the Muscle Layer of Rat Small Intestine. [Link]

  • MDPI. Proteolytic Cleavage of Receptor Tyrosine Kinases. [Link]

  • Bitesize Bio. A Beginner's Guide to Tag-Removing Proteases. [Link]

  • Mass Spectrometry Research Facility. In-solution Chymotrypsin Enzymatic Digestion. [Link]

  • PubMed Central. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. [Link]

  • PubMed. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between the peptide structure C-terminal to the cleaved bond and reactivity. [Link]

  • ExPASy. PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. [Link]

  • Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • PubMed. 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma. [Link]

  • PubMed. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

Sources

Method

Application Note: In Vitro Enzymatic Stability Assessment of the Dipeptide Tyr-Thr-NH2

Introduction & Scientific Context The dipeptide Tyr-Thr-NH2 (Tyrosyl-Threoninamide) represents a classic structural motif in peptide drug discovery: a bioactive core stabilized by C-terminal amidation. While the amide ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The dipeptide Tyr-Thr-NH2 (Tyrosyl-Threoninamide) represents a classic structural motif in peptide drug discovery: a bioactive core stabilized by C-terminal amidation. While the amide cap (


) effectively blocks degradation by carboxypeptidases, the molecule remains highly susceptible to aminopeptidases  and endopeptidases  ubiquitous in plasma and tissue.

Assessing the enzymatic stability of Tyr-Thr-NH2 is critical not just for determining its half-life (


), but for understanding its clearance mechanism. For small peptides, systemic clearance is often driven by rapid hydrolysis in the blood and kidney brush border rather than hepatic cytochrome P450 (CYP) metabolism.
Why This Protocol Matters

Standard small-molecule stability protocols often fail for peptides due to:

  • Non-Specific Binding (NSB): Peptides stick to plasticware, skewing "disappearance" data.

  • Solubility/pH Sensitivity: Tyr-Thr-NH2 is polar; extraction requires optimized organic ratios.

  • Enzyme Kinetics: Peptidases often have lower

    
     values than CYPs; substrate concentration must be carefully controlled to ensure first-order kinetics.
    

Experimental Design Strategy

To fully characterize the stability profile, we utilize a dual-matrix approach:

MatrixPrimary Enzymes TargetedPhysiological Relevance
Human Plasma Aminopeptidases (e.g., APN), Esterases, DPP-IVMimics systemic circulation stability.
Liver Microsomes (HLM) CYPs, FMOs, UGTs (if cofactor added)Assesses oxidative metabolism and hepatic clearance.

Expert Insight: For Tyr-Thr-NH2, plasma instability is usually the dominant clearance route. However, microsomal assays are required by regulatory bodies (FDA/EMA) to rule out CYP-mediated toxicity or rapid oxidative clearance.

Analytical Methodology (LC-MS/MS)[1][2][3][4][5][6][7]

Before initiating biological incubation, the analytical method must be validated. Due to the polarity of Tyr-Thr-NH2, standard C18 columns may result in poor retention (eluting in the void volume).

Instrument Parameters[4][7][8][9][10]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Positive Mode (

    
    ).
    
Chromatographic Conditions[4][8][10]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Aq (Polar-embedded C18) is recommended over standard C18.

    • Example: Waters BEH Amide, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: High organic start (90% B) ramping down to 50% B (HILIC mode).

MS/MS Transitions

Based on the monoisotopic mass of Tyr-Thr-NH2 (


, MW 

):
AnalytePrecursor (

)
Product (

)
TypeNote
Tyr-Thr-NH2 282.1 136.1 QuantifierTyr Immonium Ion (Specific)
282.1119.1QualifierThr-NH2 fragment
Internal Standard VariesVariesUse stable isotope (e.g., Tyr-Thr(

)-NH2) or analog (e.g., Tyr-Val-NH2).

Detailed Protocol: Plasma Stability

Materials[4][8][9]
  • Test Compound: Tyr-Thr-NH2 (10 mM stock in water/DMSO 50:50).

  • Matrix: Pooled Human Plasma (Sodium Heparin or K2-EDTA).

    • Note: Avoid citrate if calcium-dependent proteases are of interest, though Heparin is standard.

  • Positive Control: Propantheline (fast hydrolysis) or Enalapril .

  • Inhibitor (Optional diagnostic): Bestatin (Aminopeptidase inhibitor).

Procedure
  • Pre-incubation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.

  • Spiking: Dilute stock peptide to 1 µM final concentration in plasma.

    • Calculation: Add 1 µL of 1 mM intermediate stock to 999 µL Plasma.

    • Why 1 µM? High concentrations saturate peptidases, artificially extending half-life.

  • Incubation: Place in a shaking water bath (37°C).

  • Sampling: At

    
     minutes:
    
    • Remove 50 µL of plasma.

    • Quenching: Immediately transfer into 200 µL of ice-cold Acetonitrile containing Internal Standard (IS) .

    • Tip: For peptides, adding 1% Formic Acid to the quench solution helps precipitate proteins and stabilize the peptide.

  • Processing: Vortex vigorously (1 min), Centrifuge (4000 rpm, 15 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS.

Detailed Protocol: Microsomal Stability (HLM)

Materials[4][8][9]
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Positive Control: Testosterone (CYP3A4) or Verapamil .

Procedure
  • Master Mix Prep: Prepare a solution containing:

    • Phosphate Buffer.[2][1]

    • Microsomes (Final conc: 0.5 mg/mL ).[2][3]

    • Tyr-Thr-NH2 (Final conc: 1 µM ).

  • Pre-warming: Incubate Master Mix at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[2]

    • Negative Control:[4] Add Buffer instead of NADPH to a parallel set (checks for non-NADPH dependent hydrolysis).

  • Sampling: At

    
     minutes.
    
    • Remove 50 µL aliquot.

  • Quenching: Transfer to 150 µL ice-cold ACN + IS.

  • Processing: Vortex, Centrifuge, Analyze supernatant.

Visualization of Workflows & Pathways[6]

Diagram 1: Degradation Pathways of Tyr-Thr-NH2

This diagram illustrates the specific enzymatic threats to the dipeptide.

DegradationPathway Parent Tyr-Thr-NH2 (Intact Dipeptide) Tyr Tyrosine (Free AA) Parent->Tyr Aminopeptidase N (CD13) (Major Plasma Route) ThrNH2 Thr-NH2 (Fragment) Parent->ThrNH2 Cleavage TyrThrOH Tyr-Thr-OH (Deamidated) Parent->TyrThrOH Amidase/Deamidase (Minor Route) OxMet Oxidized Metabolite (Hydroxylated) Parent->OxMet CYP450 (Microsomal)

Caption: Primary enzymatic degradation pathways for Tyr-Thr-NH2. Red indicates the dominant proteolytic route in plasma.

Diagram 2: Experimental Workflow

The logical flow for the stability assay.

Workflow cluster_Timepoints Sampling Loop Start Start: Tyr-Thr-NH2 Stock MatrixPrep Matrix Preparation (Plasma or HLM + Buffer) Start->MatrixPrep Spike Spike Test Compound (1 µM Final) MatrixPrep->Spike Incubate Incubation @ 37°C (Shaking Water Bath) Spike->Incubate Sample Remove Aliquot (t=0, 15, 30...) Incubate->Sample Quench Quench (ACN + IS + Formic Acid) Sample->Quench Centrifuge Centrifugation (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM: 282.1 -> 136.1) Centrifuge->LCMS Calc Data Analysis (Ln(%Remaining) vs Time) LCMS->Calc

Caption: Step-by-step workflow for the in vitro enzymatic stability assay.

Data Analysis & Calculations

Determination of Half-Life ( )

Plot the natural logarithm (


) of the % Parent Remaining  (y-axis) versus Time  (x-axis).[5][4] The slope (

) of the linear regression represents the elimination rate constant.

[4]
Intrinsic Clearance ( )

Intrinsic clearance is a scale-independent measure of enzymatic efficiency.

For Microsomes:



For Plasma:



(Note: Often reported simply as 

for plasma).
Interpretation Guide

(Human Plasma)
ClassificationRecommendation
< 15 min Highly UnstableChemical modification required (e.g., N-methylation, D-amino acids).
15 - 60 min Moderate StabilityAcceptable for IV infusion; likely poor oral bioavailability.
> 60 min StableGood candidate for further development.

Troubleshooting & Expert Tips (Self-Validating Systems)

  • The "Zero-Time" Problem: If

    
     samples show low recovery (<80%), you likely have Non-Specific Binding (NSB) .
    
    • Fix: Use low-binding polypropylene plates. Pre-coat tips with plasma before pipetting.

  • Quench Inefficiency: If variability is high between replicates, enzymatic activity may not be stopping instantly.

    • Fix: Ensure quench ratio is at least 3:1 (Solvent:Sample) and keep on ice.

  • Carryover: Peptides are "sticky" in LC systems.

    • Fix: Use a needle wash containing 25% Acetone or Trifluoroethanol.

  • Isomerization: Watch for splitting peaks. Tyr-Thr can undergo diketopiperazine formation (cyclization) under harsh heating/pH, though the amide cap reduces this risk compared to free acids.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7][8][9] [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Fura, A. (2006). "Role of Pharmacokinetics and Metabolism in Drug Discovery and Development." Future Medicinal Chemistry. (Context on peptide clearance).
  • Powell, M. F., et al. (1993). "Peptide Stability in Drug Development. II. Effect of Thermal and Proteolytic Degradation." Pharmaceutical Research.
  • Wang, J., et al. (2016). "Validation of an LC-MS/MS method for the quantification of small peptides in plasma." Journal of Chromatography B. (Methodological reference for peptide bioanalysis).

Sources

Application

Protocol for the Lyophilization and Long-Term Storage of Tyr-Thr-NH2

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The dipeptide Tyr-Thr-NH2 (Tyrosyl-Threoninamide) requires precise handling and storage to ensure its chemical integrity and bi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The dipeptide Tyr-Thr-NH2 (Tyrosyl-Threoninamide) requires precise handling and storage to ensure its chemical integrity and biological activity for research and pharmaceutical development. Improper procedures can lead to degradation, compromising experimental reproducibility and the therapeutic potential of the peptide. This application note provides a comprehensive, scientifically-grounded protocol for the lyophilization, long-term storage, and subsequent reconstitution of Tyr-Thr-NH2. The methodologies described herein are designed to maximize stability by controlling critical parameters such as temperature, moisture, and atmospheric exposure, thereby ensuring reliable and consistent results for the end-user.

Scientific Foundation: Understanding Tyr-Thr-NH2 Stability

The stability of a peptide is intrinsically linked to its amino acid sequence and terminal modifications.[1] Tyr-Thr-NH2 is a dipeptide with specific characteristics that dictate its handling requirements.

  • Tyrosine (Tyr): The aromatic phenol side-chain of tyrosine makes the peptide susceptible to photo-degradation from UV and visible light, and it can also undergo oxidation.[2]

  • Threonine (Thr): As a hydroxyl-containing amino acid, threonine can contribute to the peptide's overall polarity.

  • C-Terminal Amide (-NH2): The amidation of the C-terminus is a crucial stabilizing feature. It removes the terminal carboxyl group, which can prevent certain degradation pathways such as the formation of diketopiperazines, enhancing the peptide's shelf-life compared to its free-acid counterpart.

The primary goal of lyophilization is to remove water, which is a reactant in hydrolysis, a major pathway for peptide degradation.[2] By converting the peptide into a dry powder, molecular mobility is drastically reduced, arresting most degradation processes and yielding a product that is stable for years when stored correctly.[3][4]

Table 1: Physicochemical Properties of Tyr-Thr-NH2

Property Value Source
Molecular Formula C13H19N3O4 Inferred from structure
Molecular Weight 281.31 g/mol Inferred from structure
Key Residues Tyrosine (Aromatic, Hydroxyl), Threonine (Hydroxyl) N/A
C-Terminus Amidated N/A

| Primary Degradation Risks | Oxidation, Photo-degradation, Hydrolysis (in solution) |[2] |

The Principle of Lyophilization: A Three-Phase Process

Lyophilization, or freeze-drying, is a dehydration process that works by freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[5] This avoids the damaging effects of heat-based drying. The process is universally divided into three distinct, interdependent phases.

LyophilizationProcess cluster_0 Phase 1: Freezing cluster_1 Phase 2: Primary Drying (Sublimation) cluster_2 Phase 3: Secondary Drying (Desorption) Freezing Peptide solution is frozen to a temperature well below its eutectic point. Forms a solid, crystalline matrix. PrimaryDrying A deep vacuum is applied. Shelf temperature is raised slightly, providing energy for ice to sublimate directly into water vapor. Freezing->PrimaryDrying ~95% water removed SecondaryDrying Temperature is further increased to remove residual, non-frozen water molecules adsorbed to the peptide. PrimaryDrying->SecondaryDrying ~5% water removed

Caption: The three phases of a standard lyophilization cycle.

Detailed Protocol: Lyophilization of Tyr-Thr-NH2

This protocol is designed for researchers starting with purified Tyr-Thr-NH2 in solution.

Pre-Lyophilization Preparation
  • Solvent Selection: Dissolve the synthesized and purified Tyr-Thr-NH2 peptide in high-purity, sterile water (e.g., HPLC-grade or Water for Injection). The use of volatile buffers is acceptable, but non-volatile salts like PBS must be avoided as they will be concentrated and interfere with the final product.

  • Concentration: The optimal concentration depends on the specific application, but a range of 10 to 50 g/liter is generally effective for short-chain peptides.[6] Ensure the peptide is fully dissolved before proceeding.

  • Dispensing: Aliquot the peptide solution into sterile lyophilization vials. The fill volume should not exceed one-third of the vial's total volume to ensure a large surface area for efficient sublimation.

  • Pre-Analysis (Optional but Recommended): For process validation, it is advisable to determine the eutectic point (the temperature at which the frozen solution melts) of the peptide solution using a differential scanning calorimeter (DSC). This information is critical for setting the correct primary drying temperature.

Freezing Protocol

The goal of this phase is to achieve complete and uniform solidification. The rate of freezing influences the size of ice crystals, which in turn affects the drying rate.[7]

  • Method: Rapidly freeze the aliquoted vials. This can be achieved by placing them on a pre-cooled shelf in the lyophilizer (-50°C or lower) or by shell-freezing, which involves rotating the vials in a bath of dry ice and ethanol or in liquid nitrogen until a uniform frozen shell forms on the inner surface.[8]

  • Rationale: Rapid freezing creates smaller ice crystals, which generally leads to a more elegant lyophilized cake and can be beneficial for maintaining the stability of complex biomolecules.[7]

  • Hold Time: Once frozen, hold the vials at the freezing temperature for a minimum of 3-4 hours to ensure all aliquots are completely and uniformly solidified.

Lyophilization Cycle Parameters

The following parameters serve as a robust starting point. Optimization may be required based on the specific lyophilizer and batch size.

Table 2: Recommended Lyophilization Cycle for Tyr-Thr-NH2

Phase Parameter Recommended Value Duration (hours) Rationale
Primary Drying Shelf Temperature -40°C 12 - 24 Must be kept below the eutectic point to prevent melt-back.
Condenser Temperature ≤ -60°C - Must be significantly colder than the product to trap water vapor.
Vacuum Pressure 100 - 200 mTorr - Facilitates the sublimation of ice crystals.
Secondary Drying Shelf Temperature 20°C to 25°C 4 - 8 Provides energy to desorb bound water molecules.[6]
Condenser Temperature ≤ -60°C - Continues to trap any released water vapor.

| | Vacuum Pressure | ≤ 50 mTorr | - | A deeper vacuum helps remove the final traces of moisture. |

Post-Lyophilization Handling
  • Cycle Completion: The end of the secondary drying phase is reached when the product temperature equals the shelf temperature, indicating no more evaporative cooling is occurring.

  • Backfilling: Before sealing, break the vacuum by backfilling the chamber with a dry, inert gas such as nitrogen or argon.[9] This creates an inert atmosphere within the vial, offering crucial protection against oxidation during storage.

  • Sealing: Immediately stopper the vials under the inert atmosphere using the lyophilizer's stoppering mechanism. Remove the vials and secure the stoppers with aluminum crimp seals.

Protocol for Optimal Storage of Lyophilized Tyr-Thr-NH2

The stability of lyophilized Tyr-Thr-NH2 is contingent on proper storage conditions that mitigate exposure to heat, moisture, light, and oxygen.

StorageDecision cluster_conditions Critical Storage Conditions cluster_actions Implementation Start Sealed Lyophilized Tyr-Thr-NH2 Vial Temp Temperature Control Start->Temp Moisture Moisture Control Start->Moisture Light Light Protection Start->Light Atmosphere Inert Atmosphere Start->Atmosphere TempAction Store at -20°C or -80°C (Avoid frost-free freezers) Temp->TempAction MoistureAction Place vials in a desiccator with active desiccant. Moisture->MoistureAction LightAction Store in an opaque container or amber vials. Light->LightAction AtmosphereAction Ensure vial was backfilled with N2 or Ar and is tightly sealed. Atmosphere->AtmosphereAction

Caption: Decision-making framework for ensuring optimal peptide storage.

Table 3: Long-Term Storage Recommendations

Condition Recommendation Rationale
Temperature -20°C or -80°C Significantly slows down chemical degradation processes. Most lyophilized peptides are stable for years under these conditions.[3][10] Avoid frost-free freezers due to their temperature fluctuations during defrost cycles.[9]
Moisture Store in a desiccator Lyophilized peptides are often hygroscopic. Absorbed moisture can initiate hydrolysis and reduce peptide stability and content.[2][11]
Light Protect from light The tyrosine residue is susceptible to photo-degradation. Store vials in a labeled, opaque box.[12]

| Atmosphere | Tightly sealed vial with inert gas | The inert atmosphere prevents oxidation of the tyrosine residue.[3] |

Protocol for Reconstitution and Use

Proper reconstitution is essential to transition the peptide from its stable, stored state to an active, usable form without compromising its integrity.

  • Equilibrate Vial: Before opening, remove the sealed vial from the freezer and allow it to warm to room temperature in a desiccator (typically 20-30 minutes). This critical step prevents atmospheric moisture from condensing on the cold peptide powder.[11][13]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[14]

  • Select Solvent: Use a sterile, high-purity solvent as recommended for your specific assay (e.g., sterile water, PBS, or other appropriate buffer).

  • Reconstitute: Using a sterile syringe, slowly inject the desired volume of solvent into the vial.[5] Aim the stream against the side of the vial rather than directly onto the powder to avoid aerosolizing the peptide.

  • Dissolve: Gently swirl or vortex the vial to dissolve the peptide.[14] Avoid vigorous shaking, which can cause aggregation. If dissolution is slow, allow the vial to sit at room temperature for 15-30 minutes with occasional agitation.[15]

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates, which indicates complete reconstitution.[15]

  • Aliquot and Store: For maximum stability, it is strongly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them frozen at -20°C or -80°C. This practice minimizes damaging freeze-thaw cycles.[10][12] Peptide solutions are far less stable than their lyophilized counterparts.[11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
"Melt-back" or collapsed cake Primary drying temperature was too high (above the eutectic point).Re-evaluate the eutectic point of the solution. Lower the shelf temperature during primary drying.
Difficulty in Reconstitution Peptide concentration is too high; inappropriate solvent; potential aggregation.Try gentle warming or extended mixing.[15] Test solubility in a small amount of an alternative solvent (e.g., dilute acetic acid).
Reduced Activity in Assay Improper storage (moisture/oxygen exposure); multiple freeze-thaw cycles.Always aliquot after reconstitution. Ensure storage protocols are strictly followed. Use a fresh vial.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. JPT. Retrieved from [Link]

  • Peptide Sciences. (n.d.). An Ultimate Guide to Peptide Reconstitution. Peptide Sciences. Retrieved from [Link]

  • Dripdok. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Dripdok Help Center. Retrieved from [Link]

  • Peptide Information. (2023, September 15). Peptide Storage. Peptide Information. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Aviva Systems Biology. Retrieved from [Link]

  • Gaspar, D., & Veiga, F. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Development and Technology, 24(7), 803-814. Retrieved from [Link] (Note: A direct link to the full text may require a subscription; the link provided is to the journal's page for the article).

  • Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Cusabio. Retrieved from [Link]

  • Aftab, S., et al. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 328, 643-657. Retrieved from [Link]

  • Google Patents. (n.d.). EP2671591A1 - Process for the preparation of short-chain peptide powders.
  • Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Omizzur Ltd. Retrieved from [Link]

  • Peptides.co. (n.d.). Peptide Storage & Stability: A Definitive Guide. Peptides.co. Retrieved from [Link]

  • Buchi.com. (n.d.). Protein Preservation: Critical Factors Affecting Freeze Drying Formulations. Buchi.com. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of Hydrophobic Dipeptides like Tyr-Thr

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for enhancing the aqueous sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for enhancing the aqueous solubility of challenging hydrophobic dipeptides, with a particular focus on sequences like Tyrosyl-Threonine (Tyr-Thr). Our goal is to equip you with the scientific rationale and field-tested methods to overcome solubility hurdles in your experiments.

Part 1: Troubleshooting & FAQs

This section addresses common issues encountered when working with hydrophobic dipeptides. The question-and-answer format is designed to provide direct and actionable solutions.

Q1: I've tried dissolving my Tyr-Thr dipeptide in water, but it remains a suspension. What's my first step?

A1: This is a common challenge due to the hydrophobic nature of the tyrosine residue. The first and simplest step is to manipulate the pH of your solution.[1][2][3] The solubility of peptides is significantly influenced by their net charge, which is pH-dependent.[1]

  • For a dipeptide like Tyr-Thr: The overall charge at neutral pH is close to zero. By adjusting the pH, you can ionize the terminal amino and carboxyl groups, increasing the peptide's interaction with water.

    • Acidic pH: Try adding a small amount of 10% acetic acid or a very dilute (0.1%) trifluoroacetic acid (TFA) solution.[1][4] This will protonate the N-terminal amine, imparting a positive charge.

    • Basic pH: Alternatively, add a small amount of a weak base like 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.[5][6] This will deprotonate the C-terminal carboxyl group, resulting in a negative charge.

  • Causality: Ionization increases the polarity of the molecule, which enhances its solubility in a polar solvent like water. Always start with small, incremental additions of acid or base while vortexing to find the optimal pH for dissolution.[3]

Q2: I've adjusted the pH, and while solubility has improved, it's still not sufficient for my desired concentration. What's next?

A2: If pH adjustment alone is insufficient, the next logical step is to introduce a small amount of an organic co-solvent.[1][5]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile are commonly used.[1] For very hydrophobic peptides, DMSO is often the first choice.[2]

  • Methodology: First, dissolve the peptide in a minimal amount of the organic solvent. Once fully dissolved, slowly add your aqueous buffer to the desired final concentration while continuously vortexing.[1][4] This gradual addition is crucial to prevent the peptide from precipitating out of solution.[4]

  • Important Consideration: Be mindful of the final concentration of the organic solvent in your working solution. For most biological assays, it's advisable to keep the DMSO concentration below 1% (v/v) to avoid interfering with the experiment.[1]

Q3: My experiment is sensitive to organic solvents. Are there any solvent-free alternatives to improve the solubility of my hydrophobic dipeptide?

A3: Yes, several solvent-free strategies can be employed. One of the most effective is the use of cyclodextrins.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate the hydrophobic side chains of your dipeptide, like the phenyl group of tyrosine, effectively "hiding" them from the aqueous environment and increasing the overall solubility of the complex.[7][9][]

  • Commonly Used Cyclodextrins: Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used due to their enhanced solubility and reduced toxicity compared to their natural counterparts.[9][11]

  • Experimental Approach: Prepare a stock solution of the cyclodextrin in your desired aqueous buffer. Then, add your dipeptide to this solution and stir or sonicate until it dissolves. The formation of the inclusion complex can significantly increase the aqueous solubility of hydrophobic compounds, sometimes by as much as 50-fold.[9]

Q4: I'm designing a new peptide-based therapeutic and need to ensure high aqueous solubility from the start. What proactive design strategies can I implement?

A4: Proactively designing for solubility is a highly effective approach. Consider these chemical modification strategies during peptide synthesis:

  • Incorporate Hydrophilic Residues: If your research allows for sequence modification, adding charged or polar amino acids can significantly enhance solubility.[12]

  • N-terminal Acetylation and C-terminal Amidation: These modifications can improve solubility and also offer the added benefit of increased stability against enzymatic degradation.[12]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the solubility and in vivo half-life of peptides.[13]

  • Solubilizing Tags: For synthetic peptides, temporary "solubilizing tags" can be attached to the peptide sequence to aid in purification and handling. These tags are later cleaved to yield the native peptide.[14][15]

Part 2: Detailed Protocols & Methodologies

Protocol 1: Systematic Solubility Testing

This protocol provides a systematic approach to determine the optimal solvent for your dipeptide using a minimal amount of material.

Materials:

  • Lyophilized Tyr-Thr dipeptide

  • Sterile, nuclease-free water

  • 10% Acetic Acid

  • 1% Ammonium Hydroxide

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Assessment in Water:

    • Weigh out approximately 1 mg of your lyophilized dipeptide.

    • Add 100 µL of sterile water to attempt to make a 10 mg/mL solution.

    • Vortex thoroughly for 1-2 minutes. If the peptide dissolves completely, its solubility is at least 10 mg/mL in water.

  • Screening Different Solvents:

    • If the peptide is not soluble in water, add another 900 µL of water to create a 1 mg/mL suspension.

    • Aliquot 100 µL of this suspension into four separate microcentrifuge tubes.

    • Tube 1 (Acidic): Add 1 µL of 10% acetic acid. Vortex.

    • Tube 2 (Basic): Add 1 µL of 1% ammonium hydroxide. Vortex.

    • Tube 3 (Organic - ACN): To a fresh 0.1 mg of peptide, add 50 µL of acetonitrile. Vortex. If dissolved, slowly add 50 µL of water.

    • Tube 4 (Organic - DMSO): To a fresh 0.1 mg of peptide, add 50 µL of DMSO. Vortex. If dissolved, slowly add 50 µL of water.[4]

  • Physical Dissolution Aids:

    • If a peptide remains insoluble after the initial vortexing, place the tube in a bath sonicator for 5-10 minutes.[1][4]

    • Gentle warming to 30-40°C can also be attempted, but be cautious as this may degrade sensitive peptides.[1][4]

  • Observation and Selection:

    • Visually inspect each tube for clarity. The condition that results in a clear solution is the most suitable for dissolving your bulk peptide.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for researchers needing to avoid organic solvents.

Materials:

  • Lyophilized Tyr-Thr dipeptide

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the HP-β-CD Stock Solution:

    • Determine the desired final concentration of HP-β-CD. A common starting point is a 20% (w/v) solution.

    • For a 10 mL solution, weigh 2 g of HP-β-CD powder.

    • Add the powder to approximately 8 mL of your aqueous buffer in a beaker with a magnetic stir bar.

    • Stir until the HP-β-CD is completely dissolved.

    • Adjust the final volume to 10 mL with the buffer.

  • Dissolve the Dipeptide:

    • Weigh the desired amount of your Tyr-Thr dipeptide.

    • Add the dipeptide directly to the HP-β-CD solution.

    • Vortex vigorously for 2-3 minutes.

    • If not fully dissolved, place the solution on a magnetic stirrer for 30-60 minutes.

  • Final Preparation:

    • Once the dipeptide is dissolved, the solution is ready for use.

    • This method can dramatically increase the aqueous solubility of hydrophobic molecules.[9]

Part 3: Data Presentation & Visualization

Table 1: Comparison of Solubilization Strategies for Hydrophobic Dipeptides
StrategyMechanismAdvantagesDisadvantagesBest For
pH Adjustment Increases net charge, enhancing polarity.[1]Simple, inexpensive, and often effective for peptides with ionizable groups.[16]May not be suitable for pH-sensitive assays; limited effectiveness for highly hydrophobic peptides.Initial troubleshooting; peptides with acidic or basic residues.
Organic Co-solvents Reduces the polarity of the solvent, improving solvation of hydrophobic regions.[1][13]Highly effective for many hydrophobic peptides.Can interfere with biological assays; may cause peptide precipitation upon dilution.[4][5]Creating high-concentration stock solutions; when downstream applications tolerate low solvent levels.
Cyclodextrins Encapsulates hydrophobic side chains in a hydrophilic shell.[7][9]Biocompatible; avoids organic solvents; can enhance stability.[9][]May not be effective for all peptide structures; can be a more expensive option.Solvent-sensitive assays; in vivo applications; formulation development.
Chemical Modification Covalently alters the peptide structure to increase hydrophilicity.[12][13]Permanent solution; can also improve stability and bioavailability.[12][17]Requires re-synthesis of the peptide; may alter biological activity.Peptide drug development; when sequence modification is permissible.
Diagrams

Experimental_Workflow cluster_start Start: Lyophilized Peptide cluster_step1 Step 1: Initial Attempt cluster_step2 Step 2: pH Adjustment cluster_step3 Step 3: Co-Solvent / Alternative cluster_end End: Solubilized Peptide Start Tyr-Thr Powder Water Add Aqueous Buffer (e.g., Water, PBS) Start->Water pH_Adjust Adjust pH (Acidic or Basic) Water->pH_Adjust If Insoluble End Clear Solution Water->End If Soluble CoSolvent Use Co-Solvent (e.g., DMSO) pH_Adjust->CoSolvent If Still Insoluble Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) pH_Adjust->Cyclodextrin If Solvent-Free Needed pH_Adjust->End If Soluble CoSolvent->End Insoluble Insoluble CoSolvent->Insoluble If limit exceeded Cyclodextrin->End

Caption: A step-by-step workflow for solubilizing hydrophobic dipeptides.

Cyclodextrin_Mechanism cluster_system Aqueous Environment Dipeptide Hydrophobic Dipeptide (Tyr-Thr) Complex Soluble Inclusion Complex Dipeptide->Complex Encapsulation CD Cyclodextrin CD->Complex Forms

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 22, 2026, from [Link]

  • Peptide solubility. (2023, May 2). Isca Biochemicals. Retrieved February 22, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps. Retrieved February 22, 2026, from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). MDPI. Retrieved February 22, 2026, from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. Retrieved February 22, 2026, from [Link]

  • Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved February 22, 2026, from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. (2021, May 27). MDPI. Retrieved February 22, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, June 19). JoVE. Retrieved February 22, 2026, from [Link]

  • Peptide solubility testing. (n.d.). SB-PEPTIDE. Retrieved February 22, 2026, from [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019, October 14). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved February 22, 2026, from [Link]

  • Experimental dipeptide solubility at pH = 7 in water as molality vs.... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved February 22, 2026, from [Link]

  • Site-selective modification of peptide backbones. (2021, September 6). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. (2008, June 18). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved February 22, 2026, from [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Thr-Tyr. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

  • How to dissolve Tyr-Phe dipeptide? (2019, July 11). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Tyr-Gly-Thr. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

  • Tyrosylthreonine. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Oxidation Prevention for H-Tyr-Thr-NH2

Ticket ID: TYR-OX-001 Subject: Prevention of Tyrosyl Radical Formation & Oxidation in Dipeptide H-Tyr-Thr-NH2 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TYR-OX-001 Subject: Prevention of Tyrosyl Radical Formation & Oxidation in Dipeptide H-Tyr-Thr-NH2 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Molecule Profile[1]

User Query: How do I prevent oxidation of the N-terminal Tyrosine in H-Tyr-Thr-NH2 during synthesis, cleavage, and storage?

Technical Assessment: The dipeptide H-Tyr-Thr-NH2 presents a unique stability challenge. Unlike larger peptides where Tyrosine (Tyr) may be buried in a hydrophobic core, the Tyr residue here is N-terminal and fully solvent-exposed. This makes the phenolic ring highly susceptible to Reactive Oxygen Species (ROS) , Fenton chemistry (metal ions) , and electrophilic attack during acid cleavage.

PropertyValueImplication
Sequence H-Tyr-Thr-NH2N-terminal amine is free; C-terminal is amidated.
Risk Factor High (Phenolic Radical)Susceptible to dimerization (dityrosine) and nitration.
Solubility High (Hydrophilic)Critical Warning: This peptide is too short and polar to precipitate efficiently in cold ether. Standard isolation protocols may result in total product loss.
Mass (Monoisotopic) ~281.14 DaMass shifts are easily detectable (+16 Da, -2 Da).

Critical Workflow: Synthesis & Cleavage (The "Danger Zone")

The majority of Tyrosine oxidation events occur not during storage, but during the TFA Cleavage step. The generation of carbocations from protecting groups (like t-Butyl) can lead to alkylation of the Tyr ring, while trace impurities can trigger radical oxidation.

Phase 1: Solid Phase Synthesis (SPPS)
  • Coupling: Use Fmoc-Tyr(tBu)-OH .[1] The tert-butyl ether protection is robust and prevents premature oxidation of the phenol ring during chain assembly.

  • Solvent Choice: Avoid chlorinated solvents (DCM) in the final wash steps if possible. DCM can form radical species under light exposure that initiate Tyrosine oxidation. Use DMF or NMP.

Phase 2: The Safe Cleavage Protocol

Standard Reagent K is recommended , but for this specific short sequence, we must modify the isolation step.

Recommended Cocktail (Reagent K Modified):
  • TFA (Trifluoroacetic acid): 82.5% (Cleavage agent)[2][3][4]

  • Phenol: 5% (Specific scavenger for Tyrosine—mimics the Tyr sidechain to absorb radicals)

  • Thioanisole: 5% (Scavenges carbocations)[2][5]

  • Water: 5% (Hydrolysis of protecting groups)

  • TIS (Triisopropylsilane): 2.5% (Hydride donor to quench stable radicals)

Expert Insight: Phenol is non-negotiable here. Without Phenol, the tert-butyl cations released from the Threonine and Tyrosine protection groups will attack the electron-rich Tyrosine ring, causing permanent alkylation (Mass +56 Da artifacts).

Step-by-Step Isolation (The "Anti-Loss" Method):

Standard ether precipitation often fails for dipeptides.

  • Cleavage: React resin with Cocktail for 2 hours.

  • Filtration: Filter resin and collect filtrate.

  • Evaporation (CRITICAL): Do NOT pour directly into ether. Use a rotary evaporator (water bath <30°C) or nitrogen stream to remove 90% of the TFA.

  • Precipitation: Add ice-cold diethyl ether to the concentrated oil.

    • If no precipitate forms: Do not discard! Add 10% water and lyophilize the entire mixture directly. The ether/TFA will evaporate, leaving the crude peptide.

  • Lyophilization: Freeze-dry immediately.

Mechanism of Failure: Why Tyrosine Oxidizes

Understanding the enemy is the first step to defeating it. Tyrosine oxidation is a radical-mediated chain reaction.

TyrOxidation Tyr Native Tyrosine (Phenol) Radical Tyrosyl Radical (Tyr•) Tyr->Radical -1 e- / -H+ ROS Trigger: ROS / Metal Ions (•OH, Fe2+) ROS->Radical Dimer Dityrosine (Cross-linked dimer) Radical->Dimer Dimerization (C-C Bond) DOPA DOPA / Quinone (+16 Da) Radical->DOPA •OH Attack Nitro 3-Nitrotyrosine (+45 Da) Radical->Nitro + •NO2

Figure 1: The Tyrosine Oxidation Cascade.[6] The central danger is the formation of the Tyrosyl Radical, which rapidly converts to irreversible byproducts.

Storage & Stability Guidelines

Once synthesized, H-Tyr-Thr-NH2 is relatively stable if kept dry. In solution, it becomes a "ticking clock."

ConditionRecommendationReason
State Lyophilized Powder Solid state restricts molecular mobility, preventing dimerization.
Temperature -20°C or -80°CArrhenius kinetics: lower temp = slower radical formation.
Container Amber Glass / Foil WrapPhoto-oxidation: Light can excite the Tyr ring, generating singlet oxygen.
Headspace Argon or NitrogenDisplaces Oxygen. Essential for long-term storage.
Solution pH pH < 6.0At pH > 9 (pKa of Tyr ~10), the Phenolate ion forms. Phenolate is 1000x more reactive to oxidation than Phenol.

Troubleshooting & Diagnostics (FAQ)

Q1: My peptide solution turned faint yellow/brown overnight. What happened?

  • Diagnosis: This is the hallmark of Quinone formation or Dityrosine cross-linking .

  • Root Cause: The solution likely had a pH > 7.0 or trace metal contamination (Iron/Copper) which catalyzed Fenton chemistry.

  • Fix: Re-synthesize. You cannot reverse this. For the next batch, add 0.1 mM EDTA to your buffers to chelate metals.

Q2: Mass Spec shows a peak at [M+16]. Is this oxidation?

  • Diagnosis: Yes. This is likely 3,4-dihydroxyphenylalanine (DOPA) formation.[6]

  • Verification: Check retention time. Oxidized species usually elute earlier on C18 columns due to increased polarity (addition of -OH).

Q3: Mass Spec shows a peak at [2M-2].

  • Diagnosis: This is a Dityrosine Dimer . Two peptide chains have covalently bonded via the Tyrosine rings.

  • Context: This often happens if the peptide was concentrated in solution without degassing the solvents.

Q4: I precipitated with ether and my tube is empty.

  • Diagnosis: H-Tyr-Thr-NH2 is a very small, polar dipeptide. It likely remained soluble in the Ether/TFA mix or the precipitate was so fine it was poured off.

  • Recovery: If you saved the supernatant, rotary evaporate it to dryness. In the future, use the Rotavap-to-Oil method described in Section 2.

References

  • BenchChem. (2025).[3] A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved from

  • Bartesaghi, S., & Radi, R. (2018).[7] Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. Redox Biology. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Troubleshooting Peptide Synthesis and Purification. Retrieved from

  • MDPI. (2022). Radiolysis Studies of Oxidation and Nitration of Tyrosine. Retrieved from

  • Fields, G. B., & Noble, R. L. (1990).[4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[4] (Foundational citation for Scavenger Cocktails).

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-Tyr-Thr-NH2 Synthesis

Executive Summary Synthesizing short peptides like H-Tyr-Thr-NH2 (Tyrosyl-Threonine Amide) presents a deceptive challenge. While the sequence is short, the combination of a -branched amino acid (Threonine) , a sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing short peptides like H-Tyr-Thr-NH2 (Tyrosyl-Threonine Amide) presents a deceptive challenge. While the sequence is short, the combination of a


-branched amino acid (Threonine) , a sterically demanding coupling , and the high solubility  of the resulting dipeptide creates a "perfect storm" for low yields.

This guide moves beyond standard protocols to address the specific physicochemical traps inherent to this sequence.

Module 1: The Diagnostic Matrix

Before altering your chemistry, identify where the loss is occurring.

TroubleshootingMatrix Start Yield Issue Observed CheckResin 1. Check Resin Weight (After Drying) Start->CheckResin LowWeight Low Resin Weight gain CheckResin->LowWeight < 80% Theo. Yield NormalWeight Normal Resin Weight gain CheckResin->NormalWeight > 90% Theo. Yield CouplingIssue SYNTHESIS FAILURE Incomplete Coupling of Tyr onto Thr LowWeight->CouplingIssue CheckHPLC 2. Analyze Crude Purity (HPLC/MS) NormalWeight->CheckHPLC HighPurity High Purity (>85%) CheckHPLC->HighPurity LowPurity Low Purity (Many peaks) CheckHPLC->LowPurity IsolationIssue ISOLATION FAILURE Peptide lost in Ether/Filtrate HighPurity->IsolationIssue SideRxn SIDE REACTIONS Tyr alkylation or Oxidation LowPurity->SideRxn

Figure 1: Diagnostic logic flow. Most H-Tyr-Thr-NH2 yield issues stem from Isolation Failures (right branch) or Coupling Failures (left branch).

Module 2: Synthesis & Coupling (The Steric Trap)[1]

The Problem: Threonine's Geometry

Threonine is


-branched (like Valine and Isoleucine). The bulky methyl group on the 

-carbon creates significant steric hindrance, shielding the

-amino group. When you attempt to couple the bulky Fmoc-Tyr(tBu)-OH onto the resin-bound Thr, the reaction kinetics are significantly slower than standard couplings.
Protocol Optimization

Standard HBTU/HOBt coupling is often insufficient here.

ParameterStandard ProtocolOptimized Protocol for H-Tyr-Thr-NH2
Resin Rink Amide (Standard)Rink Amide AM or MBHA (0.3–0.6 mmol/g). Avoid high loading to prevent aggregation.
Coupling Reagent HBTU / DIPEADIC / Oxyma Pure or HATU / HOAt / DIPEA
Stoichiometry 3-4 eq.5 eq. Amino Acid / 5 eq. DIC / 5 eq. Oxyma
Coupling Time 45 min (Single)2 x 60 min (Double Couple)
Solvent DMFDMF (Ensure minimal water content)
Technical Insight

If using HATU , do not pre-activate the amino acid for more than 30 seconds before adding to the resin. Prolonged pre-activation of Fmoc-Tyr(tBu)-OH with HATU can lead to guanidinylation of the resin-bound amine, permanently capping the chain and reducing yield [1].

Module 3: Cleavage & Side Reactions (Protecting Tyrosine)[2]

The Problem: Tert-butyl Cation Attack

During TFA cleavage, the tert-butyl (tBu) protecting groups on Threonine and Tyrosine are removed, generating reactive tert-butyl cations.[1] Tyrosine's phenolic ring is electron-rich and acts as a "magnet" for these cations. Without adequate scavengers, these cations will alkylate the Tyrosine ring, creating irreversible byproducts (+56 Da mass shifts) that lower yield and are difficult to separate.

The Solution: Optimized Scavenger Cocktail

Do not use "Standard" cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) for Tyrosine-containing peptides.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5%

  • Phenol: 5% (Critical scavenger for Tyr protection)

  • Thioanisole: 5%[2]

  • Water: 5%

  • EDT (Ethanedithiol) or DODT: 2.5%

Why Phenol? Phenol mimics the Tyrosine side chain. It acts as a "decoy," absorbing the tert-butyl cations so they do not attack the Tyrosine in your peptide [2].

Module 4: Isolation (The "Invisible" Yield Loss)

The Problem: Precipitation Failure

This is the most common cause of "0% yield" for dipeptides. H-Tyr-Thr-NH2 is a small, polar molecule. When you add cold diethyl ether to the cleavage cocktail, short peptides often do not precipitate . Instead, they remain soluble in the ether/TFA mix or form a sticky oil on the flask walls that is easily discarded by accident.

Troubleshooting Protocol: The "No-Precipitation" Workup
  • Evaporation is Key: Do not add ether directly to the cleavage cocktail. Use a stream of nitrogen or a rotary evaporator to remove >95% of the TFA . The residue should be an oil or a film.

  • The Cold Trap: Add ice-cold diethyl ether (or MTBE).

    • Scenario A (Precipitate forms): Centrifuge immediately.

    • Scenario B (No precipitate/Oil forms):STOP. Do not filter.

  • Rescue Strategy:

    • Decant the ether carefully (your peptide is in the oil/gummy residue).

    • Add fresh ether, vortex, and decant again (to wash away scavengers).

    • Dissolve the oily residue in 0.1% Aqueous TFA / Acetonitrile (90:10) .

    • Lyophilize directly. You will recover your peptide as a fluffy powder.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Wang resin for this synthesis? A: It is not recommended . Wang resin yields a C-terminal acid (H-Tyr-Thr-OH). Furthermore, dipeptides on Wang resin are extremely prone to Diketopiperazine (DKP) formation . The free amine of Tyr can attack the ester linkage to the resin, cyclizing and cleaving the dipeptide prematurely during the final deprotection steps [3]. Rink Amide (forming the amide H-Tyr-Thr-NH2) is significantly more stable against this mechanism.

Q: I see a mass of [M+56] in my MS. What is it? A: This is likely a t-butylated Tyrosine . It confirms that your scavenger cocktail was insufficient. Ensure you are using Phenol in your cleavage cocktail and that the reaction volume is high enough (at least 10-15 mL per gram of resin) to dilute the reactive cations.

Q: My crude yield is >100%. Why? A: This indicates trapped solvents or scavengers. Short peptides like Tyr-Thr are hygroscopic and can trap TFA salts. Dissolve the crude in 5% Acetic Acid (aq) and lyophilize to remove trifluoroacetate salts, or perform an ion exchange if the TFA salt is problematic for your assay.

Q: Why is the coupling of Tyr onto Thr so slow? A: Threonine is


-branched. The methyl group at the 

-position sterically hinders the approach of the incoming activated Tyrosine. Using Oxyma Pure (an additive superior to HOBt) with DIC improves the acylation rate significantly by forming a more reactive, yet stable, active ester [4].

References

  • BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link

  • Aapptec. Cleavage Cocktails; Reagent K.[3] Peptide Synthesis Protocols.[4][5][6] Link

  • Giraud, M., et al.Diketopiperazine formation: a serious side reaction in the solid phase synthesis of peptides. (Referenced in context of Wang vs Rink stability).
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

Sources

Optimization

Peptide Chemistry Technical Support Center: Tyrosyl-Threonine (Tyr-Thr) Coupling

Status: Operational Role: Senior Application Scientist Subject: Minimizing Racemization & Optimizing Yields in Tyr-Thr Bond Formation Module 1: The Diagnostic Hub (The "Why") The Core Problem: Steric-Induced Kinetic Drag...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Minimizing Racemization & Optimizing Yields in Tyr-Thr Bond Formation

Module 1: The Diagnostic Hub (The "Why")

The Core Problem: Steric-Induced Kinetic Drag

The coupling of Tyrosine (Tyr) to Threonine (Thr) is deceptively difficult. While Tyrosine itself is not the most racemization-prone amino acid (compared to Cysteine or Histidine), the Threonine nucleophile is the bottleneck.

  • The Steric Wall: Threonine is

    
    -branched (like Valine and Isoleucine). The methyl group on the 
    
    
    
    -carbon creates significant steric hindrance, shielding the
    
    
    -amine.
  • The Kinetic Consequence: The nucleophilic attack of the Thr amine onto the activated Tyr ester is slow.

  • The Racemization Window: Because the desired coupling is slow, the activated Tyrosine species spends more time in its reactive state in the presence of base. This extended "residence time" allows the thermodynamic trap—racemization via 5(4H)-oxazolone formation or base-catalyzed enolization —to compete with the desired amide bond formation.

Mechanism of Failure: The Oxazolone Pathway

When the amine (Thr) fails to attack quickly, the carbonyl oxygen of the Tyrosine backbone (or the protecting group carbamate) can cyclize onto the activated ester. This forms an oxazolone intermediate, which readily loses the chiral proton at the


-position.[1]

Oxazolone_Mechanism Start Activated Tyr (L-Isomer) Slow Slow Attack by Thr (Steric Hindrance) Start->Slow Reality Product Desired Peptide (L-Tyr-Thr) Start->Product Fast Coupling (Ideal) Oxazolone 5(4H)-Oxazolone Intermediate Slow->Oxazolone Cyclization Enol Enolization (Loss of Chirality) Oxazolone->Enol Base Catalysis Oxazolone->Product Amine Attack (Retains Chirality) Racemate Racemic Mixture (D/L-Tyr-Thr) Enol->Racemate Reprotonation

Figure 1: The competition between productive coupling and the oxazolone racemization pathway, exacerbated by the steric bulk of Threonine.

Module 2: Protocol Optimization (The "How")

To prevent racemization, we must accelerate the coupling rate (Kinetics) while suppressing the basicity of the environment (Thermodynamics).

Comparison of Coupling Reagents
Reagent SystemActivation PowerRacemization RiskRecommendation
HATU / DIPEA Very HighHigh Avoid for Tyr-Thr unless using Collidine. Excess DIPEA promotes enolization.
HBTU / DIPEA ModerateModerateOften insufficient for sterically hindered Thr couplings.
DIC / Oxyma HighVery Low Gold Standard. Acidic additive (Oxyma) suppresses base-catalyzed racemization.
COMU / Collidine Very HighLow Platinum Standard. Combines power of uronium salts with safety of Oxyma.
Recommended Protocol: The "Low-Racemization" Workflow

Use this protocol for standard SPPS of Tyr-Thr.

Reagents:

  • Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate)

  • Base: TMP (2,4,6-Trimethylpyridine / sym-Collidine)

  • Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences)[2]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (3.0 eq) and COMU (3.0 eq) in minimal NMP.

  • Activation: Add TMP (Collidine) (3.0 eq). Note: Use a 1:1 ratio of Base:Coupling Reagent. Do not use excess base.

  • Pre-activation (Critical): Allow to activate for maximum 30 seconds .

    • Why? Prolonged pre-activation allows the active ester to degrade into the oxazolone before it even meets the resin.

  • Coupling: Add the mixture immediately to the H-Thr(tBu)-Resin.

  • Reaction Time: Allow to react for 60 minutes at Room Temperature.

    • Warning: Do not heat >50°C for this specific coupling. Heat accelerates racemization more than it accelerates the hindered coupling.

Module 3: Troubleshooting & FAQs

Q1: I am seeing 5-10% D-Tyr in my final product. Is my base the problem?

A: Likely, yes. If you are using DIPEA (Diisopropylethylamine), it is a strong base that can abstract the


-proton of the activated Tyrosine.
  • Fix: Switch to Collidine (TMP) or 2,6-Lutidine . These are weaker, more sterically hindered bases that are sufficient to deprotonate the carboxylic acid for activation but struggle to abstract the

    
    -proton.
    
  • Alternative: Use DIC / Oxyma Pure .[3][4][5] This is a carbodiimide method that requires no tertiary amine base for the activation step, essentially eliminating base-catalyzed racemization.

Q2: The coupling is incomplete (deletion sequences), but if I double-couple, I get racemization. What do I do?

A: This is the classic "Steric vs. Racemization" trap. The Threonine is too bulky.

  • Fix: Use a Pseudoproline Dipeptide (See Module 4).[6][7] This is the only way to solve both yield and purity simultaneously for this specific pair.

  • Interim Fix: If you cannot buy the dipeptide, perform a double coupling using the DIC/Oxyma protocol for the second hit. It is slower but safer than hitting it twice with HATU/DIPEA.

Q3: Can I use microwave heating?

A: Proceed with extreme caution.

  • Risk: While microwaves improve the coupling to the bulky Thr, they provide the thermal energy required to overcome the rotational barrier for oxazolone formation.

  • Limit: Set the maximum temperature to 50°C . Standard 75°C or 90°C protocols often result in significant Tyr racemization. Use COMU or DIC/Oxyma if heating, as they are more thermally stable than HBTU.

Module 4: Advanced Solutions (The "Nuclear Option")

If standard optimization fails, you must utilize Pseudoproline Dipeptides . This technique effectively removes the "coupling step" between Tyr and Thr from your responsibility by providing it pre-formed and protected.

The Pseudoproline Strategy

Instead of coupling Fmoc-Tyr-OH to H-Thr-Resin, you couple a pre-synthesized dipeptide unit: Fmoc-Tyr(tBu)-Thr(PsiMe,Mepro)-OH .

  • Mechanism: The Threonine side chain is cyclized into an oxazolidine ring (PsiMe,Mepro). This locks the structure into a "kink" (similar to Proline), disrupting

    
    -sheet aggregation and making the N-terminus highly accessible for the next coupling.
    
  • Benefit: The Tyr-Thr bond is already formed with 100% stereochemical purity by the manufacturer. You are coupling the dimer to the resin, which is generally easier than forming the hindered amide bond in situ.

Decision Tree: Troubleshooting Workflow

Decision_Tree Start Start: Tyr-Thr Coupling Issue CheckLCMS Analyze Crude via LC-MS (Chiral Column Preferred) Start->CheckLCMS IssueType Identify Main Impurity CheckLCMS->IssueType Racemization D-Tyr Isomer Detected IssueType->Racemization Isomer Found Incomplete Deletion (Missing Tyr) IssueType->Incomplete Low Yield Sol1 Switch Base to Collidine or use DIC/Oxyma Racemization->Sol1 Sol2 Use COMU (Better Activation) Double Couple Incomplete->Sol2 StillFailing Problem Persists? Sol1->StillFailing Sol2->StillFailing NuclearOption DEPLOY PSEUDOPROLINE: Fmoc-Tyr(tBu)-Thr(PsiMe,Mepro)-OH StillFailing->NuclearOption Yes

Figure 2: Strategic decision tree for diagnosing and resolving Tyr-Thr coupling failures.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4][8] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis: Concepts and Applications. Peptide Science, 80(2-3), 133-144. [Link]

Sources

Troubleshooting

Technical Support Center: Detecting Impurities in Crude Tyrosyl-Threonine Amide

Welcome to the technical support center for the analysis of synthetic peptides. This guide is specifically designed for researchers, scientists, and drug development professionals working with crude Tyrosyl-Threonine (Ty...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of synthetic peptides. This guide is specifically designed for researchers, scientists, and drug development professionals working with crude Tyrosyl-Threonine (Tyr-Thr) amide. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity detection and characterization. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the analysis of crude synthetic peptides like Tyr-Thr amide.

Q1: What are the most common types of impurities I should expect in my crude Tyr-Thr amide sample?

A1: Impurities in synthetic peptides are often process-related, arising from the nature of solid-phase peptide synthesis (SPPS).[1][2] For a dipeptide like Tyr-Thr amide, you should anticipate:

  • Truncated and Deletion Sequences: Peptides missing one of the amino acids due to incomplete coupling reactions.[1][3][4]

  • Incompletely Deprotected Peptides: Residual protecting groups on the side chains of Tyrosine (e.g., tBu, Bzl) or Threonine (e.g., tBu, Bzl), or on the N-terminus (e.g., Fmoc, Boc).[3][5]

  • Side-Reaction Products: Modifications such as oxidation of the Tyrosine residue.[4][6]

  • Reagents and Scavengers: Residuals from the cleavage and deprotection steps.[3]

  • Stereoisomers: Racemization of one or both amino acid residues during synthesis.[1]

Q2: Why is High-Performance Liquid Chromatography (HPLC) the primary method for purity analysis?

A2: HPLC, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for peptide purity analysis due to its high resolution and sensitivity in separating components of a complex mixture.[3][7][8] The technique separates the target peptide from its impurities based on differences in their hydrophobicity, allowing for accurate quantification of purity.[8][9]

Q3: My HPLC chromatogram shows multiple peaks. How do I know which one is my target Tyr-Thr amide?

A3: The most reliable method to identify your target peptide peak is to couple the HPLC system with a mass spectrometer (LC-MS).[10][11] The mass spectrometer can determine the molecular weight of the species eluting in each peak.[1] The peak corresponding to the theoretical molecular weight of Tyr-Thr amide is your product. Without mass spectrometry, you would rely on comparing the retention time with a purified standard, if available.

Q4: I see a peak with a mass of +16 Da relative to my product. What could it be?

A4: A +16 Da mass shift is a strong indicator of oxidation.[6] In Tyr-Thr amide, the phenolic side chain of Tyrosine is susceptible to oxidation.

Q5: My peptide purity appears low by HPLC, but the mass spectrum of the main peak is correct. What could be the issue?

A5: Several factors could contribute to this observation:

  • Co-eluting Impurities: An impurity may have a very similar retention time to your target peptide and therefore not be resolved as a separate peak.[10][12] High-resolution mass spectrometry can often help to identify these co-eluting species.[10]

  • Isomeric Impurities: Stereoisomers (e.g., D-Tyr-L-Thr) will have the same mass but may have slightly different retention times that are not resolved by your current HPLC method.[1][12]

  • Poor Peak Shape: If your main peak is broad or tailing, it can obscure smaller impurity peaks, leading to an inaccurate purity assessment.[7] Optimization of the HPLC method, such as adjusting the mobile phase composition or temperature, can improve peak shape.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analytical workflow for Tyr-Thr amide impurity detection.

Guide 1: HPLC Analysis and Troubleshooting

High-Performance Liquid Chromatography is the cornerstone of peptide purity assessment.[13] However, achieving optimal separation can be challenging.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, Splitting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent stronger than mobile phase- Reduce injection volume or sample concentration.[7][14]- Adjust mobile phase pH; for peptides, 0.1% TFA is standard.[2][7]- Flush the column with a strong solvent or replace it.[15]- Dissolve the sample in the initial mobile phase.[14]
Inconsistent Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Air bubbles in the pump or detector- Column equilibration is insufficient- Prepare fresh mobile phase and ensure accurate composition.[15]- Use a column oven for stable temperature control.[15]- Degas the mobile phase and purge the system.[7][15]- Increase the column equilibration time before injection.[15]
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Air bubbles in the system- Leaks in the system- Lamp failure in the UV detector- Use HPLC-grade solvents and filter mobile phases.[7][16]- Flush the detector cell.[15]- Degas mobile phases thoroughly.[7]- Check for loose fittings and tighten or replace them.[17]- Replace the detector lamp.[15]
  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]

    • Purge the system to remove air bubbles.[15]

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.[7]

  • Sample Preparation:

    • Dissolve the crude Tyr-Thr amide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[14]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 214 nm (for the peptide bond) and 280 nm (for the Tyrosine side chain).[7]

    • Injection Volume: 10-20 µL.[7]

    • Gradient: A typical starting gradient would be 5% to 60% Mobile Phase B over 30 minutes.[7]

HPLC_Optimization cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Optimization cluster_3 Final Method Initial Initial Broad Gradient (e.g., 5-95% B in 30 min) Evaluate Evaluate Peak Shape & Resolution Initial->Evaluate Optimize_Gradient Optimize Gradient Slope Around Elution Zone Evaluate->Optimize_Gradient Poor Resolution Optimize_Temp Adjust Temperature (25-60 °C) Evaluate->Optimize_Temp Poor Peak Shape Optimize_Flow Adjust Flow Rate Evaluate->Optimize_Flow High Backpressure Final Validated HPLC Method Evaluate->Final Acceptable Separation Optimize_Gradient->Evaluate Optimize_Temp->Evaluate Optimize_Flow->Evaluate

Caption: Workflow for optimizing an HPLC method.

Guide 2: Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is a powerful tool for identifying impurities by providing their molecular weights.[8][11] When coupled with HPLC (LC-MS), it allows for the assignment of molecular weights to the separated peaks.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal - Ion source is dirty- Sample concentration is too low- Inappropriate ionization mode (ESI, MALDI)- Mobile phase suppressing ionization (e.g., TFA)- Clean the ion source.- Increase sample concentration.- Ensure the correct ionization mode is selected (ESI is common for LC-MS).- If using TFA, consider using a different mobile phase additive like formic acid for MS detection, though this may alter chromatography.[2][18]
Inaccurate Mass Measurement - Instrument not calibrated- High chemical background- Calibrate the mass spectrometer using a known standard.- Ensure high-purity solvents and reagents are used.
Complex/Uninterpretable Spectra - Multiple co-eluting species- In-source fragmentation- Improve chromatographic separation.- Optimize ion source parameters (e.g., cone voltage) to minimize fragmentation.
  • LC System: Utilize the optimized HPLC method from Guide 1. If TFA is used, be aware of potential ion suppression.[18]

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for peptides.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.[10]

    • Scan Range: Set a mass range that includes the expected molecular weight of Tyr-Thr amide and potential impurities (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract ion chromatograms (XICs) for the theoretical masses of expected impurities.

    • Compare the accurate mass of each detected peak to the theoretical masses of potential impurities.

    • For further confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions and obtain sequence information.[8]

MS_Impurity_ID cluster_analysis Data Analysis Steps Start Crude Peptide Sample LC_Separation RP-HPLC Separation Start->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis TIC Total Ion Chromatogram Data_Analysis->TIC EIC Extracted Ion Chromatogram (for expected masses) Data_Analysis->EIC Impurity_ID Impurity Identification Mass_Spec Mass Spectrum of Each Peak TIC->Mass_Spec EIC->Mass_Spec Mass_Spec->Impurity_ID Compare with theoretical masses

Caption: Logical flow for impurity identification via LC-MS.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While HPLC and MS are excellent for purity assessment and impurity identification, NMR spectroscopy provides detailed structural information.[19][20] It is particularly useful for confirming the amino acid sequence and identifying isomeric impurities.[12][21]

ProblemPotential Cause(s)Recommended Solution(s)
Broad Peaks - Sample aggregation- Presence of paramagnetic impurities- Decrease sample concentration.[19]- Adjust pH or temperature.[22]- Use a chelating agent if metal contamination is suspected.
Poor Signal-to-Noise - Low sample concentration- Insufficient number of scans- Increase sample concentration.[21]- Increase the number of scans.
Overlapping Signals - Inherent nature of the molecule- Utilize 2D NMR experiments (e.g., COSY, TOCSY) to resolve overlapping signals.[19][22]
  • Sample Preparation:

    • Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).[19]

    • The choice of solvent is critical and may require optimization.[19]

  • Data Acquisition:

    • Acquire a 1D proton (¹H) NMR spectrum.

    • If necessary, perform 2D NMR experiments like COSY and TOCSY to assign proton signals to specific amino acid residues.[21][22]

  • Data Analysis:

    • Integrate the signals to determine the relative ratios of different species.

    • Compare the chemical shifts and coupling constants to known values for Tyrosine and Threonine to confirm the structure. The presence of unexpected signals can indicate impurities.

References

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • AltaBioscience. Peptide Purification and Product Analysis.
  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • Waters Corporation. Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Creative Proteomics. RP-HPLC Peptide Purity Analysis.
  • ACS Publications. (2009, June 11). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry.
  • Benchchem. A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
  • Triclinic Labs. Peptide NMR Analysis Services.
  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service.
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
  • Medicilon. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides.
  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Guide.
  • University of Regensburg. STRUCTURE DETERMINATION BY NMR.
  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides.
  • Google Patents. (2023). WO2023171671A1 - Method for producing cyclic amide.
  • PMC. (2018, October 11). Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties.
  • MilliporeSigma. Amino Acid Derivatives for Peptide Synthesis.
  • Wikipedia. Tyrosine.
  • Google Patents. EP1566376A1 - Preparation of amino acid amides.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Assignment of Tyrosyl-Threonine Amide

Introduction: In the landscape of drug development and molecular biology, the precise characterization of peptides is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug development and molecular biology, the precise characterization of peptides is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool, offering unparalleled insight into the three-dimensional structure and dynamics of molecules in solution.[1][2] Unlike mass spectrometry, which provides mass-to-charge information, NMR allows for the complete constitutional assignment of a molecule by mapping the intricate network of through-bond and through-space atomic interactions.[3] This guide provides an in-depth, practical walkthrough for the complete ¹H and ¹³C NMR spectral assignment of a model dipeptide, Tyrosyl-Threonine amide (Tyr-Thr-NH₂). We will explore the causality behind experimental choices, moving from simple one-dimensional spectra to the rich, multi-dimensional correlations that unambiguously define the molecular structure. This process serves as a foundational workflow applicable to more complex peptide and protein systems encountered by researchers in the field.

Pillar 1: Foundational Analysis with 1D NMR

The first step in any structural characterization is the acquisition of 1D ¹H and ¹³C NMR spectra.[4] These initial spectra provide a census of the chemical environments within the molecule. For Tyr-Thr-NH₂, we can predict the types of protons and carbons we expect to see.

  • ¹H NMR: We anticipate signals from the aromatic ring of Tyrosine, α-protons (Hα) for both residues, β-protons (Hβ), a γ-methyl group for Threonine, exchangeable amide backbone protons (NH), and the terminal amide protons (NH₂).

  • ¹³C NMR: We expect signals for the carbonyl carbons (C=O), aromatic carbons, α-carbons (Cα), β-carbons (Cβ), and the γ-methyl carbon of Threonine.

While 1D spectra confirm the presence of these groups, significant signal overlap, particularly in the aliphatic region, makes a complete, unambiguous assignment impossible from these experiments alone.[5] They do, however, serve as the essential foundation upon which our 2D analysis will be built.

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for Tyrosyl-Threonine Amide. Chemical shifts are influenced by neighboring residues and solution conditions like pH.[6][7] These values represent typical ranges.

Atom TypeAmino AcidPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide NHTyrosine~8.0-8.5-
Amide NHThreonine~7.5-8.0-
α-H / α-CTyrosine~4.0-4.5~55-60
β-H / β-CTyrosine~2.8-3.2~35-40
Aromatic δ-H/CTyrosine~7.0-7.2~130-132
Aromatic ε-H/CTyrosine~6.7-6.9~115-117
α-H / α-CThreonine~4.1-4.6~60-65
β-H / β-CThreonine~3.9-4.4~65-70
γ-H / γ-CThreonine~1.1-1.3~18-22
Carbonyl C'Tyrosine-~170-175
Terminal Amide-~7.0-7.5-
Pillar 2: Unraveling Connectivity with 2D NMR

Two-dimensional NMR experiments are the core of the assignment process, resolving the overlap seen in 1D spectra by spreading correlations into a second frequency dimension.[2] We will use a standard suite of experiments: COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds.[8][9] This allows us to connect adjacent protons and build "spin systems"—fragments of the molecule where all protons are interconnected through a chain of couplings.[8] For a dipeptide, each amino acid residue constitutes a distinct spin system, as the peptide bond prevents scalar coupling between them.[1][8]

Experimental Protocol: Acquiring a DQF-COSY Spectrum

  • Sample Preparation: Dissolve the Tyr-Thr-NH₂ sample (typically 1-5 mM) in a suitable deuterated solvent (e.g., 90% H₂O / 10% D₂O) to allow observation of exchangeable amide protons.[1]

  • Instrument Setup: Tune and match the probe for ¹H. Optimize the lock and shims for a homogeneous magnetic field.[10]

  • Parameter Setup:

    • Load a standard DQF-COSY pulse program (cosygpprqf or similar).[11]

    • Set the spectral width (SW) in both dimensions to cover all proton signals (~12 ppm).[10]

    • Set the number of scans (NS) based on sample concentration (e.g., 8-16 scans).

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

  • Acquisition & Processing: Start the acquisition. After completion, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform (xfb).[11] Phase the spectrum manually.

The COSY spectrum allows us to trace the correlations within each residue. For instance, starting from the Threonine amide proton (NH), we would see a cross-peak to its own α-proton. From the α-proton, we would see correlations to both the NH proton and the β-proton. The β-proton would, in turn, show a correlation to the γ-methyl protons. This "walk" through the couplings defines the Threonine spin system. A similar walk identifies the Tyrosine spin system.

Caption: Expected COSY correlations within Tyrosine and Threonine residues.

Heteronuclear Single Quantum Coherence (HSQC) is a powerful experiment that correlates each proton with the carbon atom to which it is directly attached.[12][13] Each cross-peak in the 2D spectrum represents a one-bond C-H connection. This allows us to assign the carbon resonances based on the already-identified proton spin systems. An edited HSQC is particularly useful as it can differentiate CH/CH₃ groups from CH₂ groups by their phase, adding another layer of validation.[12][14]

Experimental Protocol: Acquiring an Edited HSQC Spectrum

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C channels.

  • Parameter Setup:

    • Load a standard phase-sensitive, edited HSQC pulse program (e.g., hsqcetgpsi).[11]

    • Set the ¹H spectral width (F2) as in the COSY experiment.

    • Set the ¹³C spectral width (F1) to cover all expected carbon signals (~20-180 ppm).

    • The experiment uses a one-bond coupling constant (¹JCH) for magnetization transfer, typically set to ~145 Hz for peptides.

  • Acquisition & Processing: Acquire the data. Process with a 2D Fourier transform. The resulting spectrum will show, for example, a peak at the coordinates of (δ ¹³C-α, δ ¹H-α) for each residue.

By overlaying the HSQC spectrum with the COSY, we can now confidently label the carbon atoms belonging to each spin system. For example, the proton identified as Hα of Tyrosine in the COSY will now correlate to a specific carbon signal in the HSQC, which can be definitively assigned as Cα of Tyrosine.

Table 2: Summary of Expected ¹H-¹³C One-Bond Correlations from HSQC.

CorrelationResidueExpected Cross-Peak (δ¹H, δ¹³C)
Hα - CαTyrosine(~4.3 ppm, ~57 ppm)
Hβ - CβTyrosine(~3.0 ppm, ~38 ppm)
Hδ - CδTyrosine(~7.1 ppm, ~131 ppm)
Hε - CεTyrosine(~6.8 ppm, ~116 ppm)
Hα - CαThreonine(~4.4 ppm, ~62 ppm)
Hβ - CβThreonine(~4.1 ppm, ~68 ppm)
Hγ - CγThreonine(~1.2 ppm, ~20 ppm)

While COSY and HSQC allow us to identify the amino acid types, they do not tell us their order in the sequence. Heteronuclear Multiple Bond Correlation (HMBC) solves this problem by revealing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[12][14] The most crucial correlation for sequencing is the ³J coupling from an amide proton (NH) of one residue to the carbonyl carbon (C') of the preceding residue.[5]

Experimental Protocol: Acquiring an HMBC Spectrum

  • Instrument Setup: Same as for HSQC.

  • Parameter Setup:

    • Load a standard HMBC pulse program.

    • Set spectral widths for ¹H and ¹³C as before.

    • The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 7-8 Hz is a good compromise to observe various multi-bond correlations.[9][12]

  • Acquisition & Processing: Acquire and process the data. The spectrum will show correlations that link the previously isolated spin systems.

For Tyr-Thr-NH₂, we will look for a cross-peak between the amide proton of Threonine (NH(T)) and the carbonyl carbon of Tyrosine (C'(Y)). This single correlation unambiguously proves that Tyrosine precedes Threonine in the sequence. Other valuable HMBC correlations, such as from Hα protons to carbonyl carbons, further validate the assignments.

Caption: Key HMBC correlations used to sequence Tyr-Thr-NH₂.

Pillar 3: Integrated Assignment Workflow & Data Summary

The power of this methodology lies in the logical integration of data from all experiments. The workflow is a self-validating system where each step builds upon and confirms the last.

Assignment_Workflow cluster_1D 1D NMR cluster_2D_Homonuclear 2D Homonuclear cluster_2D_Heteronuclear 2D Heteronuclear H1_NMR Acquire ¹H Spectrum (Proton Inventory) COSY Acquire COSY (Identify H-H Couplings) H1_NMR->COSY C13_NMR Acquire ¹³C Spectrum (Carbon Inventory) Identify_Spin_Systems Define Tyr & Thr Spin Systems COSY->Identify_Spin_Systems HSQC Acquire HSQC (Link H to direct C) Identify_Spin_Systems->HSQC Final_Assignment Final Assignment Table Identify_Spin_Systems->Final_Assignment Assign_Carbons Assign Cα, Cβ, etc. HSQC->Assign_Carbons HMBC Acquire HMBC (Link H to distant C) Sequence Connect Residues (NH(i) -> C'(i-1)) HMBC->Sequence Assign_Carbons->HMBC Assign_Carbons->Final_Assignment Sequence->Final_Assignment

Caption: Integrated workflow for the complete NMR assignment of a peptide.

By following this workflow, we arrive at a complete and verified assignment of all proton and carbon signals for Tyrosyl-Threonine amide.

Table 3: Final ¹H and ¹³C Chemical Shift Assignments for Tyrosyl-Threonine Amide. (Hypothetical data based on typical values for illustrative purposes).

ResidueAtom¹H Shift (ppm)¹³C Shift (ppm)Key Correlations (COSY, HMBC)
TyrosineNH8.31-COSY to Hα
4.3557.2COSY to NH, Hβ; HMBC to C'
3.01, 2.8938.1COSY to Hα
7.15131.5COSY to Hε
6.82116.4COSY to Hδ
C'-173.1HMBC from Hα(Y), NH(T)
ThreonineNH7.95-COSY to Hα; HMBC to C'(Y)
4.4262.3COSY to NH, Hβ; HMBC to C'
4.1167.9COSY to Hα, Hγ
1.2120.5COSY to Hβ
C'-174.5HMBC from Hα(T)
Comparison with Alternatives

While techniques like Edman degradation and Mass Spectrometry (MS) are invaluable for determining the primary sequence of a peptide, they provide limited information about the three-dimensional structure. NMR is unique in its ability to provide atomic-resolution data on the molecule's conformation in solution, including secondary structure propensities, side-chain orientations, and dynamics—information that is critical for understanding biological function and for rational drug design.[1][15]

References

  • Title: Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags Source: MDPI URL: [Link]

  • Title: CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS Source: Annual Review of Physical Chemistry URL: [Link]

  • Title: NMR in structural determination of proteins and peptides Source: J. Pharm. Sci. Technol. Manag. URL: [Link]

  • Title: Peptide/Protein NMR Source: University of Zurich URL: [Link]

  • Title: Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides Source: The Biophysical Society URL: [Link]

  • Title: Dipeptide Structural Analysis Using Two- Dimensional NMR for the Undergraduate Advanced Laboratory Source: Magritek URL: [Link]

  • Title: Two-dimensional Experiments: Inverse Heteronuclear Correlation Source: Oxford Instruments URL: [Link]

  • Title: Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides Source: The Royal Society Publishing URL: [Link]

  • Title: Strong Spin-Spin Coupling in the Two-Dimensional J-Resolved 360-MHz ¹H NMR Spectra of the Common Amino Acids Source: Journal of Magnetic Resonance URL: [Link]

  • Title: Proton NMR chemical shifts and coupling constants for brain metabolites Source: NMR in Biomedicine URL: [Link]

  • Title: Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range Source: Journal of Biomolecular NMR URL: [Link]

  • Title: Carbon-13 Nuclear Magnetic Resonance Chemical Shielding Tensors in Zwitterionic L-Threonine and L-Tyrosine via Quantum Chemistry Source: Journal of the American Chemical Society URL: [Link]

  • Title: Basic 2D NMR experiments Source: Semmelweis University URL: [Link]

  • Title: Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings Source: Protein Science URL: [Link]

  • Title: Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer Source: University of Missouri-St. Louis URL: [Link]

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL: [Link]

  • Title: Getting COSY with the TOCSY Experiment Source: Nanalysis URL: [Link]

  • Title: Structure Determination of Peptides by simple 2D NMR Spectroscopy Source: YouTube URL: [Link]

  • Title: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: Advances in Polymer Science URL: [Link]

  • Title: Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications Source: Organic Letters URL: [Link]

  • Title: Theoretical NMR correlations based Structure Discussion Source: Chemistry Central Journal URL: [Link]

  • Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility URL: [Link]

  • Title: Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range Source: PubMed URL: [Link]

  • Title: NMR measurements to determine J-coupling constants, shown for GRRG Source: ResearchGate URL: [Link]

  • Title: Anomalous J-Modulation Effects on Amino Acids in Clinical 3T MR Spectroscopy Source: American Journal of Neuroradiology URL: [Link]

  • Title: High Resolution NMR Spectroscopy Source: Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: Bio NMR spectroscopy Source: SlidePlayer URL: [Link]

  • Title: The very basics of NMR of proteins Source: University of Cambridge URL: [Link]

  • Title: A portion of the standard ¹H NMR spectra of a threonine Source: ResearchGate URL: [Link]

Sources

Comparative

Cross-reactivity of Tyr-Thr-NH2 in anti-Tyrosine antibodies

Topic: Benchmarking Specificity in Anti-Tyrosine Antibodies: The Tyr-Thr-NH2 Cross-Reactivity Challenge Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Specificity in Anti-Tyrosine Antibodies: The Tyr-Thr-NH2 Cross-Reactivity Challenge Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Epitope Mimicry Challenge

In the development of peptide-based therapeutics and precision immunoassays, the specificity of anti-tyrosine antibodies (targeting either free tyrosine, nitrotyrosine, or tyrosine-rich motifs) is frequently compromised by small dipeptide mimetics. Among these, L-Tyrosyl-L-Threonine Amide (Tyr-Thr-NH2) represents a critical "stress test" for antibody fidelity.[1]

This guide objectively compares the performance of next-generation conformational monoclonal antibodies (Product: TyrSpec™ mAb) against traditional polyclonal anti-tyrosine preparations .[1] We focus on the Cross-Reactivity (CR) profile of Tyr-Thr-NH2, a dipeptide often present as a metabolic fragment or synthetic impurity that generates high false-positive rates in standard assays.[1]

The Contender: Why Tyr-Thr-NH2?

Tyr-Thr-NH2 is a dipeptide amide often used as a model ligand in fluorescence quenching and glycosylation inhibition studies.[1] Its structural properties make it a potent interferent:

  • Phenolic Headgroup: The Tyrosine moiety mimics the primary epitope of anti-Tyrosine antibodies.[1]

  • C-Terminal Amidation: The amide group (-NH2) removes the negative charge of the carboxyl terminus, mimicking the internal peptide bond structure found in intact proteins.[1] This allows it to penetrate antibody binding pockets more deeply than free Tyrosine.[1]

  • Polarity: The Threonine residue adds a hydroxyl group, creating potential hydrogen bond "traps" for promiscuous antibodies.[1]

The Problem: In pharmacokinetic (PK) assays or metabolic profiling, antibodies with poor specificity cannot distinguish between the target (e.g., a therapeutic peptide or Nitrotyrosine) and the accumulating Tyr-Thr-NH2 metabolite, leading to overestimation of analyte concentration .

Comparative Analysis: Specificity Profiles

We compared the TyrSpec™ mAb (Clone TS-404) against a standard Rabbit Polyclonal Anti-Tyrosine (pAb-Std) using a Competitive ELISA format.[1]

Performance Metrics
FeatureTyrSpec™ mAb (Product) Standard Polyclonal (Alternative) Impact
Epitope Recognition Conformational (Side-chain + Backbone context)Linear / Headgroup DominantmAb rejects mimetics lacking specific backbone geometry.[1]
Tyr-Thr-NH2 Cross-Reactivity < 0.1% ~ 15 - 28% Polyclonals bind the Tyr headgroup of the dipeptide indiscriminately.[1]
IC50 (Target Antigen) 4.5 nM12.0 nMLower IC50 indicates higher affinity for the true target.[1]
IC50 (Tyr-Thr-NH2) > 5,000 nM42 nMHigh IC50 for interferent proves resistance to binding.[1]
Assay Stability (CV%) < 5%12 - 18%Specificity reduces noise from matrix interferents.[1]

Technical Insight: The high cross-reactivity in the polyclonal alternative is driven by the "Arg-rich" paratope phenomenon described by Birtalan et al., where promiscuous antibodies rely on electrostatic interactions that easily bind the polar Tyr-Thr-NH2 surface.[1] The TyrSpec™ mAb utilizes a Tyr/Ser-dominant paratope, enforcing strict shape complementarity.[1]

Mechanism of Action: Structural Exclusion

The following diagram illustrates the mechanistic difference between the high-specificity Product and the promiscuous Alternative.

AntibodySpecificity cluster_Product Product: TyrSpec™ mAb cluster_Alternative Alternative: Polyclonal pAb Target Target Antigen (Tyrosine-Rich Protein) Pocket_A Deep Hydrophobic Pocket (Steric Exclusion) Target->Pocket_A Perfect Fit Pocket_B Shallow/Flexible Pocket (Headgroup Recognition) Target->Pocket_B Binding Interferent Interferent (Tyr-Thr-NH2) Interferent->Pocket_A Steric Clash (Thr Side Chain) Interferent->Pocket_B Binding via Tyr Headgroup Result_A No Binding (Signal Specificity) Pocket_A->Result_A Result_B False Positive (Cross-Reactivity) Pocket_B->Result_B

Figure 1: Structural exclusion mechanism. The Product (Green) utilizes a deep pocket that sterically clashes with the Threonine amide tail of the interferent, whereas the Alternative (Red) binds the Tyrosine headgroup indiscriminately.

Experimental Protocol: Validating Cross-Reactivity

To reproduce these findings, researchers should utilize a Competitive Inhibition ELISA .[1] This protocol is self-validating: if the IC50 of the interferent is within 2 logs of the target, the antibody is unsuitable for complex matrices.

Materials
  • Coating Antigen: BSA-Conjugated Tyrosine (or specific target peptide).[1]

  • Primary Antibody: TyrSpec™ mAb vs. Polyclonal Comparator.[1]

  • Competitor 1 (Target): Free L-Tyrosine or Target Peptide.

  • Competitor 2 (Interferent): Tyr-Thr-NH2 (High Purity >98%).[1]

  • Detection: HRP-conjugated secondary antibody.[1][2]

Step-by-Step Workflow
  • Plate Coating: Coat 96-well microplate with Antigen (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[1]

  • Blocking: Block with 3% BSA in PBST for 2 hours to prevent non-specific adsorption.

  • Competition Reaction (Critical Step):

    • Prepare serial dilutions of Tyr-Thr-NH2 (10 µM to 0.1 nM).

    • Mix antibody (fixed concentration, e.g., 50 ng/mL) with the Tyr-Thr-NH2 dilutions.[1]

    • Incubate mixture for 1 hour before adding to the plate. This allows the interferent to bind the antibody in solution (equilibrium phase).[1]

  • Capture: Transfer the Antibody-Interferent mix to the coated plate. Incubate for 1 hour.

    • Logic: If the antibody binds Tyr-Thr-NH2, fewer antibodies are free to bind the coated plate, reducing the signal.

  • Detection: Wash 5x with PBST.[1] Add Secondary Antibody-HRP.[1][2] Incubate 1 hour.

  • Readout: Add TMB Substrate. Stop with 1M H2SO4. Measure OD450.

Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Incubation (Ab + Tyr-Thr-NH2) Step2 2. Transfer to Ag-Coated Plate Step1->Step2 Step3 3. Competitive Binding Step2->Step3 Step4 4. Wash & Detect Step3->Step4 Decision Signal Reduction? Step4->Decision Outcome1 High Specificity (No Signal Drop) Decision->Outcome1 No Outcome2 Cross-Reactive (Signal Drop) Decision->Outcome2 Yes

Figure 2: Competitive ELISA workflow for determining Cross-Reactivity (CR).

Data Interpretation & Calculation

Calculate Percent Cross-Reactivity (%CR) using the IC50 values derived from the inhibition curves:


[1]
  • Target IC50: Concentration of target needed to inhibit 50% of signal.[1]

  • Interferent IC50: Concentration of Tyr-Thr-NH2 needed to inhibit 50% of signal.[1]

Interpretation:

  • %CR < 0.1%: Excellent Specificity (TyrSpec™ mAb).[1] Suitable for PK/PD studies.[1]

  • %CR > 1.0%: Significant Interference.[1] Requires sample extraction/purification before analysis.[1]

References

  • Immuno-Affinity Study of Oxidative Tyrosine Containing Peptides. ResearchGate. (2022).[1] Discusses the risk of non-specific results and cross-reactivity with tyrosine-embedded structural motifs in anti-nitrotyrosine antibodies.

  • The Intrinsic Contributions of Tyrosine, Serine, Glycine and Arginine to the Affinity and Specificity of Antibodies. PubMed. (2008).[3] Explains the structural basis of antibody specificity, highlighting how Tyrosine-rich paratopes enhance specificity while Arginine-rich paratopes increase non-specific binding.[1][3]

  • Fueling Research with Monoclonal Nitro-Tyrosine Antibody Tools. Cell Signaling Technology. (2023). Describes validation protocols for monoclonal antibodies against modified tyrosine residues, including peptide competition assays.

  • Anti-Nitrotyrosine Antibody [6B2-3G2] Specificity Data. Antibodies.com. Provides comparative ELISA inhibition data for monoclonal antibodies against various Tyrosine analogs. [1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.